molecular formula C31H31NO3 B1399069 SR10067

SR10067

Numéro de catalogue: B1399069
Poids moléculaire: 465.6 g/mol
Clé InChI: MOPAGKWBFUICQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

SR10067 is a useful research compound. Its molecular formula is C31H31NO3 and its molecular weight is 465.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31NO3/c1-31(2,3)35-27-17-15-26(16-18-27)34-21-25-19-23-10-4-5-11-24(23)20-32(25)30(33)29-14-8-12-22-9-6-7-13-28(22)29/h4-18,25H,19-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPAGKWBFUICQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)OCC2CC3=CC=CC=C3CN2C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Function and Application of SR10067

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: SR10067 is a potent, selective, and brain-penetrant synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are critical components of the mammalian circadian clock, functioning as transcriptional repressors that link the molecular clock to metabolic and physiological outputs. By activating REV-ERB, this compound provides a powerful chemical tool for probing the functions of the circadian rhythm and presents therapeutic potential for a range of conditions, including neuropsychiatric disorders, metabolic diseases, and inflammatory conditions.[1][2][3] This document provides a comprehensive overview of the core function of this compound, summarizes key quantitative data, outlines experimental methodologies for its use, and visualizes its mechanism of action and experimental applications.

Core Function and Mechanism of Action

This compound exerts its effects by binding to and activating the REV-ERBα and REV-ERBβ nuclear receptors.[1][2] In their active state, REV-ERBs recruit the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3), to their target gene promoters. This action leads to chromatin condensation and transcriptional repression.

The most well-characterized function of the REV-ERBs is their role within the core circadian clock feedback loop. They rhythmically repress the transcription of key positive clock regulators, most notably Bmal1 (also known as Arntl). By activating REV-ERB, this compound enhances this repressive activity, leading to a potent and acute suppression of Bmal1 expression. This modulation of the core clock machinery subsequently alters the expression of numerous clock-controlled genes that govern downstream physiological processes.

Beyond its central role in the circadian clock, this compound has demonstrated efficacy in various therapeutic contexts:

  • Neuropsychiatric and Sleep Disorders: As a brain-penetrant compound, this compound can directly modulate the central clock in the suprachiasmatic nucleus (SCN) and other brain regions. In animal models, it has been shown to induce wakefulness, reduce slow-wave and REM sleep, and display anxiolytic activity. However, in models of depression, its potentiation of the clock's negative loop can enhance a depression-like phenotype by suppressing the Bmal1-Homer1a axis in the medial prefrontal cortex (mPFC).

  • Inflammation and Immunity: REV-ERB activation is known to suppress inflammatory responses. This compound has been shown to attenuate Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells, suggesting a therapeutic potential for asthma and other allergic diseases. It achieves this by restoring the integrity of adherens and tight junctions and modulating the expression of inflammatory and clock-related genes.

  • Metabolic Diseases: The circadian clock is a master regulator of metabolism. Pharmacological activation of REV-ERB by synthetic agonists has been shown to decrease fat mass and improve metabolic profiles in mice, indicating potential applications in treating metabolic disorders.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound based on published in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterTargetValueReference
IC₅₀Rev-Erbα170 nM
IC₅₀Rev-Erbβ160 nM

Table 2: In Vivo Pharmacological Data for this compound

ParameterAnimal ModelDosage & AdministrationKey FindingsReference
PharmacokineticsMouse30 mg/kg (i.p.)Good brain penetration; plasma and brain concentrations remain above IC₅₀.
Circadian BehaviorMouse30 mg/kg (i.p.)Suppressed nocturnal wheel-running activity; induced wakefulness.
Gene ExpressionMouse30 mg/kg (i.p.)Suppressed circadian expression of Npas2 in the hypothalamus.
Depression PhenotypeMouse30 mg/kg (i.p.)Increased immobility in Forced Swim and Tail Suspension Tests; decreased Bmal1 and Homer1a mRNA in mPFC.

Signaling Pathways and Experimental Workflows

Visual diagrams provide a clear understanding of the molecular pathways and experimental designs involving this compound.

SR10067_Signaling_Pathway cluster_EC Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound REVERB REV-ERBα / REV-ERBβ This compound->REVERB Binds & Activates REVERB_Active Active REV-ERB Complex REVERB->REVERB_Active Translocates to Nucleus NCoR NCoR/HDAC3 Co-repressor REVERB_Active->NCoR Recruits BMAL1_Gene Bmal1 Gene (Promoter) REVERB_Active->BMAL1_Gene Binds Promoter NCoR->BMAL1_Gene Deacetylates Histones BMAL1_mRNA Bmal1 mRNA BMAL1_Gene->BMAL1_mRNA Transcription Blocked

Caption: Core signaling pathway of this compound activation of REV-ERB.

InVivo_Depression_Workflow cluster_protocol In Vivo Protocol: Depression-Like Phenotype start Induce Chronic Mild Stress in Mice treatment Administer this compound (30 mg/kg, i.p.) or Vehicle start->treatment behavior Behavioral Testing (FST, TST, SPT) treatment->behavior 24h post-injection molecular Molecular Analysis (mPFC tissue harvest for qRT-PCR) treatment->molecular Post-behavioral tests analysis Data Analysis: Compare Immobility Time & Bmal1/Homer1a Expression behavior->analysis molecular->analysis

Caption: Experimental workflow for in vivo studies of this compound.

InVitro_Barrier_Workflow cluster_protocol In Vitro Protocol: Epithelial Barrier Function start Culture Human Bronchial Epithelial Cells (16-HBE) pretreatment Pre-treat with this compound (4 hours) start->pretreatment challenge Challenge with Th2 Cytokines (IL-4 / IL-13) pretreatment->challenge analysis1 Measure Transepithelial Electrical Resistance (TEER) challenge->analysis1 24h post-challenge analysis2 Analyze Gene Expression (qRT-PCR for junction & clock genes) challenge->analysis2 24h post-challenge analysis3 Immunofluorescence Staining (Junctional Proteins) challenge->analysis3 24h post-challenge

Caption: Experimental workflow for in vitro epithelial barrier studies.

Experimental Protocols

The following sections describe the methodologies for key experiments cited in the literature. These are intended as a guide and are not exhaustive protocols.

A. In Vivo Analysis of this compound on Depression-Like Behavior in Mice

This protocol is based on studies investigating the role of REV-ERB activation in mood regulation.

  • Animal Model: Wild-type (WT) mice are used. For specificity, Rev-erbα knockout mice can be used as a negative control to confirm on-target effects.

  • Induction of Depression-Like Phenotype: A Chronic Mild Stress (CMS) or Chronic Defeat Model (CDM) paradigm is employed to induce a depression-like state, which is characterized by behaviors such as anhedonia.

  • Drug Administration: this compound is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg. The injection is typically timed to a specific circadian point, such as Zeitgeber Time 06 (ZT06), to account for the rhythmic nature of the target.

  • Behavioral Assays:

    • Forced Swim Test (FST) & Tail Suspension Test (TST): These tests are conducted 24 hours post-injection to measure behavioral despair. The primary endpoint is the duration of immobility. An increase in immobility time is interpreted as a pro-depressive phenotype.

    • Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression. A reduction in the preference for sucrose solution over plain water indicates an anhedonic-like state.

  • Molecular Analysis:

    • Tissue Collection: Following behavioral testing, mice are euthanized, and the medial prefrontal cortex (mPFC) is dissected.

    • qRT-PCR: RNA is extracted from the mPFC tissue to quantify the mRNA expression levels of target genes, such as Bmal1 and Homer1a, relative to a housekeeping gene.

B. In Vitro Analysis of this compound on Epithelial Barrier Function

This protocol is based on studies evaluating the anti-inflammatory effects of this compound in an asthma model.

  • Cell Culture: Human bronchial epithelial cells (16-HBE line) are cultured to confluence on permeable supports (e.g., Transwell inserts) to form a polarized monolayer that mimics the airway epithelium.

  • Drug Treatment:

    • Pre-treatment: The cell monolayers are pre-treated with this compound for 4 hours.

    • Challenge: Following pre-treatment, the cells are exposed to Th2 cytokines (e.g., IL-4 and IL-13) or an allergen like house dust mite (HDM) extract for 24 hours to induce barrier dysfunction.

  • Barrier Function Assessment:

    • Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter to assess the integrity of the epithelial barrier. A decrease in TEER indicates increased permeability and barrier disruption. The ability of this compound to attenuate the cytokine-induced drop in TEER is the primary functional endpoint.

  • Molecular and Cellular Analysis:

    • Gene Expression Analysis (qRT-PCR): RNA is isolated from the cells to measure changes in the mRNA levels of genes encoding adherens junction (e.g., Cdh1/E-cadherin) and tight junction (Ocln/Occludin, Tjp1/ZO-1) proteins, as well as core circadian clock genes (Bmal1, Clock, etc.).

    • Immunofluorescence Microscopy: Cells are fixed and stained with antibodies against junctional proteins (e.g., E-cadherin, β-catenin) to visualize their localization at cell-cell borders. Disrupted, discontinuous staining indicates a compromised barrier, while this compound pre-treatment is assessed for its ability to preserve the normal localization pattern.

Conclusion

This compound is a pivotal research tool for dissecting the complex roles of the nuclear receptors REV-ERBα and REV-ERBβ. Its function as a potent agonist allows for the acute pharmacological modulation of the core circadian clock, enabling detailed studies of its influence on a wide array of physiological and pathological processes. The data clearly demonstrate its ability to impact gene expression, cellular function, and organismal behavior. For drug development professionals, the efficacy of this compound in preclinical models of sleep disorders, inflammation, and depression highlights the therapeutic potential of targeting the circadian clock, while also underscoring the need for careful consideration of the complex and sometimes opposing effects that can arise from modulating this fundamental biological system.

References

SR10067: A Technical Guide to its Discovery, Synthesis, and Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR10067 is a potent and selective synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. Its discovery has provided a valuable chemical tool for elucidating the role of these receptors in the regulation of circadian rhythms, metabolism, and inflammation. This document provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Development

This compound was developed as a more potent successor to the first-generation REV-ERB agonists, SR9009 and SR9011. While SR9009 and SR9011 were instrumental as initial in vivo chemical probes, they exhibited relatively low potency. The development of this compound aimed to create a higher-affinity ligand to enhance in vivo efficacy and further investigate the therapeutic potential of targeting REV-ERB.[1] this compound emerged from extensive modifications of the SR9009/SR9011 scaffold.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating comparison with its predecessors.

Table 1: In Vitro Potency of REV-ERB Agonists

CompoundREV-ERBα IC50 (nM)REV-ERBβ IC50 (nM)BMAL1 Promoter Luciferase Assay IC50 (nM)
This compound 170 [1][3]160 140
SR9011670800620

Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound

ParameterValueConditions
Dosage30 mg/kgi.p. in mice
Plasma Concentration (1h)> IC50i.p. injection
Brain Concentration (1h)> IC50i.p. injection
Plasma Concentration (6h)Above IC50i.p. injection
Brain Concentration (6h)150 ± 20 nMi.p. injection
Anxiolytic Activity (ED50)12 mg/kgMarble burying assay
Suppression of Wheel Running Activity (ED50)20 mg/kg

Synthesis Pathway

The synthesis of this compound is a multi-step process starting from commercially available precursors. The key steps are outlined below.

Synthesis of DL-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

DL-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (20 mmol) is added portion-wise to a suspension of LiAlH4 (80 mmol) in THF (150 mL) at 0°C under an argon atmosphere. The reaction mixture is then refluxed for 16 hours. After cooling to 0°C, the reaction is quenched by the sequential addition of water (3 mL), 15% aqueous NaOH (3 mL), and water (9 mL). The resulting precipitate is filtered and washed with diethyl ether. The solvent is removed under vacuum to yield the product as brown microcrystals (76% yield), which is used in the subsequent step without further purification.

Synthesis_Step_1 DL-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid DL-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid DL-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol DL-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol DL-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid->DL-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol 1) Reflux, 16h 2) H2O, NaOH(aq) LiAlH4, THF LiAlH4, THF DL-(1,2,3,4-Tetrahydroisoquinoline-3-yl)methanol DL-(1,2,3,4-Tetrahydroisoquinoline-3-yl)methanol LiAlH4, THF->DL-(1,2,3,4-Tetrahydroisoquinoline-3-yl)methanol

Synthesis of the alcohol intermediate.

Signaling Pathway and Mechanism of Action

This compound functions as an agonist of the REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ). These receptors are key components of the core circadian clock machinery, acting as transcriptional repressors.

REV_ERB_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB Binds and Activates BMAL1_CLOCK BMAL1/CLOCK Heterodimer REV_ERB->BMAL1_CLOCK Represses Transcription Clock_Genes Clock-Controlled Genes (e.g., Bmal1) REV_ERB->Clock_Genes Directly Represses BMAL1_CLOCK->Clock_Genes Activates Transcription Clock_Proteins Clock Gene Proteins Clock_Genes->Clock_Proteins Translation Repression Repression Clock_Proteins->BMAL1_CLOCK Feedback Regulation caption Simplified REV-ERB Signaling Pathway

This compound activates REV-ERB, leading to transcriptional repression.

Upon binding to REV-ERB, this compound enhances the recruitment of the nuclear receptor co-repressor (NCoR), thereby increasing the transcriptional repression of REV-ERB target genes. A primary target of REV-ERB is the Bmal1 gene, a key activator in the circadian clock. By repressing Bmal1 transcription, this compound modulates the core clock mechanism, influencing circadian behavior and metabolism.

Experimental Protocols

Gal4-REV-ERB Luciferase Reporter Cotransfection Assay

This assay is used to determine the in vitro potency of compounds as REV-ERB agonists.

Workflow:

Luciferase_Assay_Workflow HEK293_Cells HEK293 Cells Transfection Co-transfection HEK293_Cells->Transfection Incubation Incubation with This compound Transfection->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence_Measurement Luciferase Assay (Luminescence Reading) Lysis->Luminescence_Measurement Gal4_REV_ERB_Plasmid Gal4-REV-ERB Plasmid Gal4_REV_ERB_Plasmid->Transfection Gal4_UAS_Luciferase_Plasmid Gal4 UAS-Luciferase Reporter Plasmid Gal4_UAS_Luciferase_Plasmid->Transfection

Workflow for the Gal4-REV-ERB Luciferase Reporter Assay.
  • Cell Culture: HEK293 cells are cultured in appropriate media.

  • Co-transfection: Cells are co-transfected with two plasmids:

    • A plasmid expressing a fusion protein of the Gal4 DNA-binding domain and the ligand-binding domain of either REV-ERBα or REV-ERBβ.

    • A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

  • Compound Treatment: After transfection, cells are treated with varying concentrations of this compound.

  • Cell Lysis: Cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

  • Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The degree of luminescence is inversely proportional to the agonist activity of the compound (as REV-ERB activation represses transcription).

In Vivo Pharmacokinetic Study

This protocol outlines the procedure to determine the plasma and brain concentrations of this compound in mice.

  • Animal Model: Male C57BL/6J mice are used.

  • Compound Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.

  • Sample Collection: At designated time points (e.g., 1 and 6 hours post-injection), blood and brain tissue are collected from the mice.

  • Sample Processing:

    • Blood is processed to obtain plasma.

    • Brain tissue is homogenized.

  • LC-MS/MS Analysis: The concentrations of this compound in the plasma and brain homogenates are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Marble Burying Assay for Anxiolytic Activity

This behavioral assay is used to assess the anxiety-reducing effects of this compound in mice.

  • Apparatus: A standard mouse cage is filled with 5 cm of bedding, and 20 marbles are evenly spaced on the surface.

  • Acclimation: Mice are individually placed in the testing cage for 30 minutes to acclimate.

  • Compound Administration: Mice are administered this compound or a vehicle control via i.p. injection.

  • Testing: After a set period post-injection, mice are returned to the cage with the marbles for a 30-minute test session.

  • Scoring: At the end of the session, the number of marbles that are at least two-thirds buried in the bedding is counted. A reduction in the number of buried marbles is indicative of anxiolytic-like effects.

Conclusion

This compound represents a significant advancement in the development of synthetic REV-ERB agonists, offering higher potency and in vivo efficacy compared to its predecessors. This technical guide provides a comprehensive overview of its discovery, synthesis, and mechanism of action, along with key experimental protocols. This compound continues to be a valuable tool for researchers investigating the multifaceted roles of the circadian clock in health and disease, with potential therapeutic implications for sleep disorders, metabolic diseases, and inflammatory conditions.

References

SR10067: A Technical Primer on its Antagonistic Role in Circadian Rhythm Gene Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SR10067 is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and specific antagonism of the Retinoic acid receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ). These nuclear receptors are integral transcriptional regulators of the core molecular clock, and as such, this compound provides a valuable chemical tool for dissecting circadian biology and exploring potential therapeutic interventions for circadian-related disorders. This document provides a detailed overview of this compound's mechanism of action, its quantitative effects on key circadian genes, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Antagonism of RORα and RORγ

The mammalian circadian clock is a self-sustaining transcriptional-translational feedback loop. The positive arm of this loop is driven by the heterodimeric complex of CLOCK (or its paralog NPAS2) and BMAL1. This complex binds to E-box enhancer elements in the promoters of the Period (Per1, Per2) and Cryptochrome (Cry1, Cry2) genes, activating their transcription. The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of the CLOCK/BMAL1 complex, thus forming the negative feedback loop.

RORα and RORγ are key components of an accessory feedback loop that imparts stability and robustness to the core clock mechanism. They function as positive regulators by binding to ROR response elements (ROREs) found in the promoter of Bmal1. This binding recruits coactivators and drives the rhythmic transcription of Bmal1, ensuring its levels are high when the repressive PER/CRY complex is absent.

This compound exerts its influence by directly binding to RORα and RORγ, functioning as a pure antagonist. This binding event prevents the recruitment of coactivator proteins necessary for transcriptional activation. The direct consequence is the repression of ROR-mediated transcription, most notably of Bmal1. This reduction in a core positive regulator leads to a dampening of the amplitude of circadian oscillations throughout the entire system.

SR10067_Mechanism_of_Action cluster_nucleus Nucleus CLOCK_BMAL1 CLOCK/BMAL1 Complex PerCry_Genes Per/Cry Genes (E-box) CLOCK_BMAL1->PerCry_Genes + ROR RORα / RORγ Bmal1_Gene Bmal1 Gene (RORE) ROR->Bmal1_Gene + Bmal1_Gene->CLOCK_BMAL1 Transcription/ Translation PER_CRY PER/CRY Complex PerCry_Genes->PER_CRY Transcription/ Translation PER_CRY->CLOCK_BMAL1 This compound This compound This compound->ROR caption Mechanism of this compound in the core circadian clock.

Caption: Mechanism of this compound in the core circadian clock.

Quantitative Effects on Circadian Gene Expression

The primary and most well-documented effect of this compound is the dose-dependent repression of Bmal1 transcription. This has been consistently demonstrated across various cell lines. The impact on other core clock genes is often a downstream consequence of the reduced Bmal1 levels.

GeneCell LineThis compound Conc.Effect
Bmal1 HepG210 µM~50% repression of mRNA levels
Bmal1 U2OS10 µMSignificant repression of luciferase activity
Npas2 HepG210 µM~40% repression of mRNA levels
Rev-erbα HepG210 µM~60% repression of mRNA levels
Cry1 HepG210 µM~30% repression of mRNA levels

Note: The exact percentages of repression can vary based on the specific cell line, synchronization method, and the time point of analysis within the circadian cycle.

Key Experimental Protocols

The following are detailed methodologies for experiments commonly used to characterize the effects of this compound on circadian gene expression.

3.1. Gene Expression Analysis via Quantitative PCR (qPCR)

This protocol is used to quantify the relative abundance of specific mRNA transcripts for circadian genes following treatment with this compound.

  • Cell Culture and Synchronization: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To synchronize the circadian rhythms of the cell population, the culture medium is replaced with a high-serum medium (e.g., 50% FBS) for 2 hours. Following this shock, the medium is replaced with a serum-free recording medium.

  • This compound Treatment: Immediately after synchronization, this compound (dissolved in DMSO) is added to the recording medium to a final concentration (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (DMSO only) is run in parallel.

  • RNA Extraction: Cells are harvested at specific time points post-synchronization (e.g., every 4 hours for 48 hours). Total RNA is extracted using a TRIzol-based reagent or a commercial column-based kit according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

  • cDNA Synthesis: 1 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with a mix of random primers and oligo(dT)s.

  • Quantitative PCR: qPCR is performed using a real-time PCR system. The reaction mixture (20 µL) typically contains 10 µL of SYBR Green Master Mix, 1 µL of cDNA template, and 0.5 µM each of the forward and reverse primers for the target gene (Bmal1, Per2, etc.) and a housekeeping gene (Gapdh, Actb). The thermal cycling conditions are generally: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s. Relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

qPCR_Workflow A Cell Culture (e.g., HepG2) B Serum Shock Synchronization A->B C Treatment (this compound vs. Vehicle) B->C D Time-Course Cell Harvesting C->D E Total RNA Extraction D->E F cDNA Synthesis (Reverse Transcription) E->F G Quantitative PCR (SYBR Green) F->G H Data Analysis (ΔΔCt Method) G->H caption Experimental workflow for qPCR analysis of gene expression.

Caption: Experimental workflow for qPCR analysis of gene expression.

3.2. Promoter Activity Analysis via Luciferase Reporter Assay

This assay measures the ability of RORs to activate transcription from a specific gene promoter (e.g., Bmal1) and how this compound inhibits this activity.

  • Plasmid Constructs: A reporter plasmid is constructed by cloning the promoter region of a ROR-target gene (e.g., a ~1kb fragment of the human Bmal1 promoter containing ROREs) upstream of a firefly luciferase gene (pGL3-Bmal1-Luc). A second plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) is used as a transfection control. An expression vector for RORα may also be co-transfected to enhance the signal.

  • Cell Transfection: Human embryonic kidney (HEK293T) or U2OS cells are seeded in 24-well plates. The following day, cells are co-transfected with the pGL3-Bmal1-Luc reporter, the pRL-TK control plasmid, and the RORα expression vector using a lipid-based transfection reagent like Lipofectamine 2000.

  • This compound Treatment: 6 hours post-transfection, the medium is changed, and cells are treated with varying concentrations of this compound or a vehicle control.

  • Lysis and Luminescence Measurement: 24 to 48 hours after treatment, cells are lysed. The firefly and Renilla luciferase activities are measured sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample to control for transfection efficiency. The data is then expressed as a percentage of the activity observed in the vehicle-treated control. Dose-response curves can be generated to calculate the IC50 value of this compound.

SR10067: A Technical Guide to its Impact on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR10067 is a potent and selective synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are key components of the circadian clock machinery and have emerged as critical regulators of various physiological processes, including inflammation, lipid metabolism, and glucose homeostasis. This technical guide provides an in-depth overview of the impact of this compound on cellular metabolism, with a focus on its mechanism of action, effects on glycolysis and mitochondrial respiration, and detailed experimental protocols.

Mechanism of Action: REV-ERB Agonism

This compound exerts its biological effects by binding to and activating REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). Unlike many nuclear receptors that activate gene transcription, REV-ERBs function primarily as transcriptional repressors. Upon ligand binding, REV-ERBs recruit co-repressor complexes, such as the nuclear receptor co-repressor 1 (NCoR)/histone deacetylase 3 (HDAC3) complex, to their target gene promoters, leading to the suppression of gene expression. The target genes of REV-ERBs include core clock components like Bmal1 and a wide array of genes involved in metabolic pathways.

Signaling Pathway of this compound Action

SR10067_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound REVERB_inactive REV-ERBα/β (Inactive) This compound->REVERB_inactive Enters cell REVERB_active This compound-REV-ERBα/β (Active Complex) REVERB_inactive->REVERB_active Binding & Activation NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REVERB_active->NCoR_HDAC3 Recruitment TargetGenes Target Genes (e.g., Glycolytic Enzymes) NCoR_HDAC3->TargetGenes Binds to promoter Repression Transcriptional Repression TargetGenes->Repression Leads to

This compound signaling pathway.

Impact on Cellular Metabolism

Activation of REV-ERB by this compound leads to significant alterations in cellular metabolism, primarily characterized by a suppression of glycolytic activity and a potential shift towards oxidative metabolism.

Glycolysis

REV-ERB activation has been shown to repress the expression of key glycolytic enzymes. While specific quantitative data for this compound's direct impact on glycolytic flux is not extensively published, studies on other REV-ERB agonists, such as GSK4112, in human gastric cancer cells provide valuable insights.

Table 1: Effect of REV-ERB Agonist (GSK4112) on Glycolysis in Gastric Cancer Cells [1]

ParameterCell LineTreatmentChange from Control
Glucose ConsumptionSGC-7901GSK4112 (0.5 µM)-
GSK4112 (2 µM)
BGC-823GSK4112 (0.5 µM)-
GSK4112 (2 µM)
Lactate ProductionSGC-7901GSK4112 (0.5 µM)-
GSK4112 (2 µM)
BGC-823GSK4112 (0.5 µM)-
GSK4112 (2 µM)

Note: "↓" indicates a significant decrease. "-" indicates no significant change. Data is qualitative as presented in the source.

Mitochondrial Respiration

The impact of REV-ERB agonists on mitochondrial respiration is more complex and may be cell-type dependent. Some studies with the related compound SR9009 have shown a decrease in mitochondrial respiration in mouse embryonic stem cells; however, these effects were suggested to be independent of REV-ERB.[2] Conversely, other research indicates that REV-ERBα can promote mitochondrial biogenesis and increase oxygen consumption.[3][4] This suggests that the net effect of this compound on mitochondrial function may depend on the specific cellular context and the interplay between REV-ERB-dependent and -independent pathways.

Experimental Protocols

Seahorse XF Analyzer Workflow for Assessing Cellular Metabolism

The Agilent Seahorse XF Analyzer is a key tool for assessing the metabolic effects of compounds like this compound in real-time. It measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

Seahorse_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Seed 1. Seed cells in Seahorse XF microplate Treat 2. Treat cells with this compound (or vehicle control) Seed->Treat Equilibrate 3. Equilibrate cells in assay medium Treat->Equilibrate Load 4. Load sensor cartridge with metabolic modulators Equilibrate->Load Run 5. Run Seahorse XF Analyzer Load->Run Measure 6. Measure OCR and ECAR Run->Measure Normalize 7. Normalize data (e.g., to cell number) Measure->Normalize Interpret 8. Interpret metabolic phenotype Normalize->Interpret

Seahorse XF experimental workflow.
Detailed Methodology: Seahorse XF Mito Stress Test

This protocol outlines the steps to assess mitochondrial function in cells treated with this compound.

  • Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Assay Medium: One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following mitochondrial inhibitors (final concentrations may need to be optimized for the specific cell type):

    • Port A: Oligomycin (inhibits ATP synthase)

    • Port B: FCCP (uncouples mitochondrial respiration)

    • Port C: Rotenone/Antimycin A (inhibit Complex I and III)

  • Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function.

  • Data Normalization: After the assay, normalize the OCR and ECAR data to cell number, protein concentration, or another appropriate metric.

Conclusion

This compound, as a potent REV-ERB agonist, holds significant potential for modulating cellular metabolism. The available evidence strongly suggests that this compound can suppress glycolysis by repressing the transcription of key glycolytic genes. Its effects on mitochondrial respiration are more nuanced and may be context-dependent, warranting further investigation. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further elucidate the metabolic impact of this compound and other REV-ERB modulators, paving the way for potential therapeutic applications in metabolic diseases and oncology.

References

SR10067 as a REV-ERB Agonist: A Foundational Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SR10067 is a potent, selective, and brain-penetrant synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2] As key components of the mammalian circadian clock, the REV-ERBs function as transcriptional repressors that link the body's internal timekeeping machinery with metabolic and inflammatory pathways.[3][4] this compound was developed as a higher-affinity compound derived from the SR9009 and SR9011 scaffold, which exhibited lower potency.[5] Its enhanced affinity and favorable pharmacokinetic properties make it a critical chemical probe for elucidating the physiological roles of REV-ERB and a potential starting point for therapeutic development in areas such as metabolic diseases, sleep disorders, and neuropsychiatric conditions.

Mechanism of Action

REV-ERBα and REV-ERBβ are integral to the negative feedback loop of the core circadian clock. The primary positive regulators, CLOCK and BMAL1, form a heterodimer that activates the transcription of various clock-controlled genes, including the Rev-erb and Per/Cry genes. The resulting REV-ERB proteins, in turn, repress the transcription of Bmal1 by binding to REV-ERB response elements (ROREs) in its promoter region. This repression is achieved through the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylases (HDACs), leading to chromatin condensation and transcriptional silencing.

This compound functions as an agonist by binding to the ligand-binding domain of REV-ERBα and REV-ERBβ. This binding event enhances the recruitment of the NCoR co-repressor complex, thereby strengthening the repression of target genes like Bmal1. This amplified repression modulates the expression of the core clock machinery and downstream pathways involved in metabolism and inflammation.

REV_ERB_Signaling_Pathway cluster_nucleus Nucleus CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer RORE_Bmal1 Bmal1 Promoter (RORE) CLOCK_BMAL1->RORE_Bmal1 Activates Bmal1_mRNA Bmal1 mRNA RORE_Bmal1->Bmal1_mRNA Transcription Bmal1_protein BMAL1 Protein Bmal1_mRNA->Bmal1_protein Translation REV_ERB REV-ERBα / REV-ERBβ REV_ERB->RORE_Bmal1 Binds to NCoR NCoR Co-repressor Complex REV_ERB->NCoR Recruits NCoR->RORE_Bmal1 Represses This compound This compound (Agonist) This compound->REV_ERB Binds & Enhances

Caption: this compound enhances REV-ERB-mediated repression of Bmal1 transcription.

Quantitative Data

The efficacy and pharmacokinetic profile of this compound have been quantified in several foundational studies.

Table 1: Comparative In Vitro Potency of REV-ERB Agonists

Compound Target IC₅₀ (nM) Assay Type Reference
This compound REV-ERBα 170 Gal4DBD-REV-ERB LBD Cotransfection
REV-ERBβ 160 Gal4DBD-REV-ERB LBD Cotransfection
REV-ERBα 140 Full-length REV-ERBα + BMAL1 Promoter
SR9011 REV-ERBα 670 Gal4DBD-REV-ERB LBD Cotransfection
REV-ERBβ 800 Gal4DBD-REV-ERB LBD Cotransfection

| | REV-ERBα | 620 | Full-length REV-ERBα + BMAL1 Promoter | |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

Parameter Value Conditions Reference
Dosage 30 mg/kg Single intraperitoneal (i.p.) injection
Brain Conc. (6h) 150 ± 20 nM Post-injection
Plasma Conc. (6h) > IC₅₀ Post-injection

| Key Finding | Levels remain above the receptor IC₅₀ in both plasma and brain for at least 6 hours. | | |

Table 3: In Vivo Efficacy of this compound in Mice

Assay Dosage Effect Reference
Nocturnal Wheel Running Dose-dependent Reduction in activity
Marble Burying (Anxiety) ED₅₀ = 12 mg/kg Anxiolytic activity
Sleep Architecture 30 mg/kg, i.p. Increased wakefulness, reduced SWS and REM sleep

| Gene Expression | 30 mg/kg, i.p. | Suppressed circadian rhythm of Npas2 in hypothalamus | |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon foundational research.

In Vitro Potency: Co-transfection Luciferase Reporter Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for REV-ERBα and REV-ERBβ.

  • Methodology:

    • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.

    • Transfection: Cells are co-transfected with two plasmids:

      • A plasmid expressing a fusion protein of the Gal4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of either REV-ERBα or REV-ERBβ.

      • A reporter plasmid containing a luciferase gene under the control of an upstream activating sequence (UAS) that is recognized by the Gal4 DBD.

    • Treatment: Following transfection, cells are treated with a range of concentrations of this compound or a vehicle control.

    • Lysis and Measurement: After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer. The repressive activity of REV-ERB is indicated by a decrease in the luciferase signal.

    • Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a nonlinear regression curve.

Co_transfection_Workflow Culture 1. Culture HEK293 Cells Transfect 2. Co-transfect Plasmids (Gal4-REV-ERB-LBD + UAS-Luciferase) Culture->Transfect Treat 3. Treat with this compound (Varying Concentrations) Transfect->Treat Incubate 4. Incubate (24h) Treat->Incubate Lyse 5. Lyse Cells & Measure Luciferase Activity Incubate->Lyse Analyze 6. Calculate IC50 (Dose-Response Curve) Lyse->Analyze

Caption: Workflow for determining this compound in vitro potency via luciferase assay.
In Vivo Efficacy: Circadian Locomotor Activity

  • Objective: To assess the impact of this compound on the circadian behavior of mice.

  • Methodology:

    • Animal Model: C57BL/6 mice are used.

    • Housing: Mice are individually housed in cages equipped with running wheels to monitor voluntary locomotor activity.

    • Entrainment: Animals are first entrained to a 12-hour light:12-hour dark cycle.

    • Free-Run: To observe the endogenous clock, mice are then placed in constant darkness (D:D).

    • Administration: this compound or vehicle is administered via intraperitoneal (i.p.) injection at a specific circadian time (CT), often CT6, which corresponds to the peak expression of Rev-erbα.

    • Data Collection: Wheel-running activity is continuously recorded and plotted in actograms.

    • Analysis: The total activity, particularly during the subjective night (the animal's active phase), is quantified and compared between treatment groups. A dose-dependent reduction in nocturnal activity is indicative of REV-ERB agonism.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure changes in the mRNA levels of REV-ERB target genes following this compound treatment.

  • Methodology:

    • Sample Collection: Tissues (e.g., hypothalamus, liver) or cells are collected from this compound-treated and vehicle-treated animals/cultures at specific time points.

    • RNA Extraction: Total RNA is isolated from the samples using a standard method (e.g., TRIzol reagent or a column-based kit).

    • Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • qPCR: The cDNA is used as a template in a qPCR reaction with specific primers for target genes (e.g., Npas2, Bmal1, Cry1, Per2) and a housekeeping gene for normalization (e.g., Rn18S, Cyclophilin).

    • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, which compares the expression levels in the treated group to the vehicle control group.

q_PCR_Workflow Sample 1. Collect Tissue/Cells RNA_Extract 2. Total RNA Extraction Sample->RNA_Extract cDNA_Synth 3. Reverse Transcription (RNA -> cDNA) RNA_Extract->cDNA_Synth qPCR 4. qPCR Amplification (with specific primers) cDNA_Synth->qPCR Analysis 5. Data Analysis (2-ΔΔCt Method) qPCR->Analysis

Caption: Standard workflow for analyzing target gene expression via qRT-PCR.

Core Signaling and Logical Relationships

The central role of REV-ERB is within the intricate feedback loops of the molecular clock.

Core_Circadian_Clock cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 E_Box E-Box Promoters CLOCK_BMAL1->E_Box Activates PER_CRY_mRNA Per/Cry mRNA E_Box->PER_CRY_mRNA REV_ERB_mRNA Rev-erb mRNA E_Box->REV_ERB_mRNA PER_CRY_Protein_C PER & CRY Proteins PER_CRY_mRNA->PER_CRY_Protein_C Translation REV_ERB_Protein_C REV-ERB Protein REV_ERB_mRNA->REV_ERB_Protein_C Translation RORE_Bmal1 Bmal1 Promoter (RORE) PER_CRY_Protein_N PER:CRY Complex PER_CRY_Protein_N->CLOCK_BMAL1 Inhibits REV_ERB_Protein_N REV-ERB REV_ERB_Protein_N->RORE_Bmal1 Represses PER_CRY_Protein_C->PER_CRY_Protein_N Translocation REV_ERB_Protein_C->REV_ERB_Protein_N Translocation

Caption: The core transcription-translation feedback loop of the circadian clock.

Foundational research has firmly established this compound as a high-affinity, brain-penetrant REV-ERB agonist. Through its mechanism of enhancing the transcriptional repression of key clock genes like Bmal1, it potently modulates circadian rhythms, sleep architecture, and behaviors such as anxiety. The quantitative data on its in vitro and in vivo activity, combined with detailed experimental protocols, provide a robust framework for its use as a chemical tool. This body of work enables researchers and drug development professionals to further explore the therapeutic potential of targeting the REV-ERB nuclear receptors for a range of physiological and pathological conditions.

References

In Vitro Exploratory Studies of SR10067: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms and Methodologies for Investigating the Synthetic REV-ERB Agonist, SR10067.

Introduction

This compound is a potent and selective synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), key components of the mammalian circadian clock.[1][2] By activating these transcriptional repressors, this compound offers a valuable tool to probe the intricate roles of the circadian clock in a wide array of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of in vitro exploratory studies utilizing this compound, focusing on its mechanism of action, experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its effects by binding to the ligand-binding pocket of REV-ERBα and REV-ERBβ, thereby enhancing their ability to recruit the nuclear receptor corepressor (NCoR) complex. This complex, which includes histone deacetylase 3 (HDAC3), leads to the transcriptional repression of REV-ERB target genes. The primary targets of this repression are key components of the positive limb of the circadian clock, namely BMAL1 (ARNTL) and CLOCK. By suppressing the expression of these activators, this compound effectively modulates the entire circadian transcriptional network.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies with this compound.

Table 1: Receptor Binding Affinity

TargetIC50 (nM)
REV-ERBα170[1][2]
REV-ERBβ160[1]

Table 2: In Vitro Effects on Gene Expression in Human Bronchial Epithelial (16-HBE) Cells

TreatmentTarget GeneFold Change (mRNA)
IL-4CLOCKIncreased
IL-4 + this compound (20 µM)CLOCKAttenuated increase
IL-4BMAL1Decreased
IL-4 + this compound (20 µM)BMAL1Attenuated decrease
IL-13CLOCKIncreased
IL-13 + this compound (20 µM)CLOCKAttenuated increase
IL-13BMAL1Decreased
IL-13 + this compound (20 µM)BMAL1Attenuated decrease

Table 3: In Vitro Effects on Epithelial Barrier Function in 16-HBE Cells

TreatmentParameterObservation
IL-4 / IL-13Cell ImpedanceSignificantly reduced
IL-4 / IL-13 + this compound (20 µM)Cell ImpedanceAttenuated reduction
IL-4 / IL-13 / HDMFITC-Dextran PermeabilityIncreased
IL-4 / IL-13 / HDM + this compound (20 µM)FITC-Dextran PermeabilityPreserved barrier function

Key Experimental Protocols

This section provides detailed methodologies for key in vitro experiments involving this compound.

Cell Culture and Treatment
  • Cell Lines:

    • Human Bronchial Epithelial Cells (16-HBE): Commonly used to study airway epithelial barrier function.

    • Neuronal Cell Lines (e.g., SH-SY5Y): For investigating neuroprotective or neurotoxic effects.

    • Cancer Cell Lines (e.g., Glioblastoma, Breast Cancer): To explore anti-proliferative or cytotoxic potential.

  • This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included in experiments.

  • Treatment Conditions:

    • Concentration: In vitro studies often use this compound in the micromolar range, with 20 µM being a common concentration for studies on epithelial cells.

    • Incubation Time: Treatment duration can vary from a few hours to several days depending on the endpoint being measured. For example, a 4-hour pre-treatment with this compound has been shown to be effective in attenuating cytokine-induced barrier dysfunction.

Epithelial Barrier Function Assays
  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Seed epithelial cells (e.g., 16-HBE) on permeable supports (e.g., Transwell inserts).

    • Allow cells to form a confluent monolayer, monitoring the increase in TEER.

    • Treat cells with cytokines (e.g., IL-4, IL-13) with or without this compound pre-treatment.

    • Measure TEER at various time points using a voltohmmeter. A decrease in TEER indicates a disruption of barrier integrity.

  • Paracellular Permeability Assay:

    • Culture epithelial cells on permeable supports to form a monolayer.

    • Add a fluorescent tracer molecule (e.g., FITC-dextran) to the apical chamber.

    • After incubation, measure the fluorescence intensity in the basolateral chamber. An increase in fluorescence indicates increased paracellular permeability.

Gene Expression Analysis (qRT-PCR)
  • RNA Isolation: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

  • Quantitative PCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., BMAL1, PER2, CLOCK, REV-ERBα). Normalize the expression data to a stable housekeeping gene (e.g., GAPDH, ACTB).

Table 4: Example qRT-PCR Primer Sequences (Human)

GeneForward Primer (5'-3')Reverse Primer (5'-3')
BMAL1GAGTGCCGATTGACACAAACGCTTGGTCCAAACCTTCTCA
PER2TGTGAGTTCTGGCCCATTGGGAGTTATTGCCCCACACTG
CLOCKTGTGGACGAGGACTTCGAGTGCGGCTCATCATTGTTGATG
REV-ERBαCCTGGACCTGACCAACAACAGAGGCGTGACAGCATAGAGG
Protein Expression Analysis (Western Blot)
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., BMAL1, PER2, CLOCK, REV-ERBα), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability and Proliferation Assays
  • MTT Assay:

    • Seed cells in a 96-well plate and treat with various concentrations of this compound.

    • After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a wavelength of ~570 nm. A decrease in absorbance indicates reduced cell viability.

  • ATP-Based Luminescence Assay (e.g., CellTiter-Glo®):

    • Treat cells with this compound in a 96-well plate.

    • Add the assay reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure luminescence using a luminometer. A decrease in luminescence indicates a decrease in the number of viable cells.

Signaling Pathways and Visualizations

This compound, as a REV-ERB agonist, primarily impacts the core circadian clock machinery. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

REV_ERB_Signaling This compound This compound REVERB REV-ERBα/β This compound->REVERB activates NCoR_HDAC3 NCoR/HDAC3 Corepressor Complex REVERB->NCoR_HDAC3 recruits BMAL1_CLOCK BMAL1/CLOCK Heterodimer REVERB->BMAL1_CLOCK represses expression of E_Box E-Box (Promoter Region) NCoR_HDAC3->E_Box represses transcription at BMAL1_CLOCK->E_Box activates transcription at Clock_Controlled_Genes Clock-Controlled Genes (e.g., PER, CRY) E_Box->Clock_Controlled_Genes leads to expression of

Core REV-ERB Signaling Pathway

The diagram above illustrates the central mechanism of this compound action. By activating REV-ERBα/β, this compound enhances the recruitment of the NCoR/HDAC3 corepressor complex, which in turn represses the transcription of genes containing E-box elements in their promoters, most notably BMAL1 and CLOCK.

Experimental_Workflow_Gene_Expression cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cell_culture Seed Cells (e.g., 16-HBE) treatment Treat with this compound and/or Cytokines cell_culture->treatment rna_extraction RNA Isolation treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis

Workflow for Gene Expression Analysis

This workflow diagram outlines the key steps for assessing changes in gene expression in response to this compound treatment, from cell culture to data analysis.

Epithelial_Barrier_Workflow cluster_culture Monolayer Culture cluster_treatment Treatment cluster_measurement Barrier Function Measurement seed_cells Seed Epithelial Cells on Permeable Supports form_monolayer Culture to Confluence seed_cells->form_monolayer treat_cells Treat with Cytokines +/- this compound form_monolayer->treat_cells teer Measure TEER treat_cells->teer permeability Measure Paracellular Permeability treat_cells->permeability

Workflow for Epithelial Barrier Function Assays

This diagram illustrates the experimental pipeline for investigating the effects of this compound on epithelial barrier integrity, a key application in studying inflammatory conditions.

Conclusion

This compound serves as a powerful pharmacological tool for dissecting the in vitro roles of the nuclear receptors REV-ERBα and REV-ERBβ. Its ability to modulate the core circadian clock provides a means to investigate the influence of circadian rhythms on a multitude of cellular processes, from gene expression and metabolism to cell viability and barrier function. The protocols and data presented in this guide offer a foundational resource for researchers embarking on exploratory in vitro studies with this potent REV-ERB agonist. As research in this field continues to expand, a thorough understanding of these methodologies will be crucial for uncovering novel therapeutic applications for circadian modulators.

References

Methodological & Application

Application Notes and Protocols for SR10067 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of SR10067, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, in mouse models. The following sections detail recommended dosages, administration protocols, and methodologies for assessing the pharmacodynamic effects of this compound.

I. Compound Information and Dosing Guidelines

This compound is a potent and selective REV-ERB agonist that has been demonstrated to modulate circadian rhythms and associated behaviors in mice. The most commonly reported and effective dosage for in vivo studies in mouse models is 30 mg/kg, administered via intraperitoneal (i.p.) injection.[1]

Vehicle Formulation

A standard vehicle for the solubilization and administration of this compound is a mixture of Cremophor EL, DMSO, and saline.

Table 1: this compound Vehicle Formulation

ComponentProportion
Cremophor EL15%
DMSO10%
Saline (0.9%)75%

To prepare the vehicle, mix the components in the specified volumetric ratio.

Pharmacokinetics

While detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound at a 30 mg/kg i.p. dose in mice are not extensively published, studies have shown that the concentration of this compound in both plasma and brain remains above its half-maximal inhibitory concentration (IC50) for at least six hours post-administration.[1] This sustained activity makes it suitable for studying its effects on circadian-regulated processes.

II. Experimental Protocols

This section provides detailed protocols for behavioral and molecular assays commonly used to evaluate the efficacy of this compound in mouse models.

A. Behavioral Assays

This test assesses anxiety-like and compulsive behaviors in mice.

Materials:

  • Standard mouse cage (e.g., 26 x 20 x 14 cm)

  • Bedding (e.g., corncob or sawdust), 5 cm deep

  • 20 glass marbles (approximately 1.5 cm in diameter)

  • Timer

Protocol:

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Administer this compound (30 mg/kg, i.p.) or vehicle to the mice.

  • 30 minutes after injection, place each mouse individually into a cage with 20 marbles evenly spaced on the surface of the bedding.

  • Leave the mouse undisturbed in the cage for 30 minutes.

  • After the 30-minute period, carefully remove the mouse from the cage.

  • Count the number of marbles that are at least two-thirds buried in the bedding.

  • Compare the number of buried marbles between the this compound-treated and vehicle-treated groups. A decrease in the number of buried marbles is indicative of anxiolytic-like effects.

The FST is used to assess behavioral despair, a common measure in the evaluation of antidepressant efficacy.

Materials:

  • Glass beaker or cylinder (e.g., 25 cm tall, 10 cm in diameter)

  • Water (23-25°C)

  • Timer

  • Towels

Protocol:

  • Acclimatize mice to the testing room for at least 1 hour.

  • Administer this compound (30 mg/kg, i.p.) or vehicle.

  • 30-60 minutes post-injection, gently place each mouse into the beaker filled with water to a depth where the mouse cannot touch the bottom with its tail or feet (approximately 15 cm).

  • The test duration is typically 6 minutes. Record the entire session.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

  • After the test, remove the mouse, dry it with a towel, and return it to its home cage.

  • A decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Similar to the FST, the TST is another widely used assay to screen for antidepressant-like activity.

Materials:

  • Tail suspension apparatus (a horizontal bar raised above the floor)

  • Adhesive tape

  • Timer

Protocol:

  • Acclimatize mice to the testing room for at least 1 hour.

  • Administer this compound (30 mg/kg, i.p.) or vehicle.

  • 30-60 minutes after injection, suspend each mouse by its tail from the horizontal bar using adhesive tape. The tape should be attached approximately 1-2 cm from the tip of the tail. The mouse's body should hang approximately 50 cm above the floor.

  • The test duration is typically 6 minutes.

  • Record the total time the mouse remains immobile during the 6-minute session.

  • A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

B. Molecular Assays

This protocol is for measuring the mRNA levels of REV-ERBα target genes, such as Bmal1 and Npas2, in mouse brain tissue.

Materials:

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • Primers for target and reference genes (see Table 2)

Table 2: Validated Mouse qRT-PCR Primer Sequences

Gene NameForward Primer (5'-3')Reverse Primer (5'-3')
Bmal1ACCTCGCAGAATGTCACAGGCACTGAACCATCGACTTCGTAGCG
Npas2GCTGAAGATGCTGGAGATTGGAGCTGGTTTGGGATAGGAG
GapdhAGGTCGGTGTGAACGGATTTGGGGGTCGTTGATGGCAACA

Protocol:

  • Following behavioral testing or at a designated time point after this compound administration, euthanize the mice and dissect the brain region of interest (e.g., hypothalamus, prefrontal cortex).

  • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.

  • Extract total RNA from the tissue using TRIzol or a similar method according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and the primers listed in Table 2. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a stable reference gene (e.g., Gapdh).

  • Compare the relative gene expression levels between this compound-treated and vehicle-treated groups.

This protocol describes the detection of REV-ERBα protein levels in mouse brain tissue.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-REV-ERBα (e.g., from Santa Cruz Biotechnology or Cell Signaling Technology, used at a 1:1000 dilution)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Homogenize brain tissue samples in ice-cold RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 min at 4°C and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-REV-ERBα antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

III. Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts as an agonist for REV-ERBα and REV-ERBβ, which are key components of the circadian clock machinery. As a transcriptional repressor, REV-ERBα, when bound by this compound, recruits the NCoR-HDAC3 corepressor complex to the regulatory regions of its target genes. This leads to the repression of their transcription. Key direct targets of REV-ERBα include the core clock genes Bmal1 and Npas2. By repressing these transcriptional activators, this compound modulates the expression of numerous downstream clock-controlled genes involved in metabolism, inflammation, and behavior.

SR10067_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus SR10067_ext This compound (extracellular) SR10067_int This compound (intracellular) SR10067_ext->SR10067_int Passive Diffusion REV_ERB REV-ERBα/β SR10067_int->REV_ERB Binds and Activates NCoR_HDAC3 NCoR-HDAC3 Complex REV_ERB->NCoR_HDAC3 Recruits Bmal1_Npas2_gene Bmal1/Npas2 Gene NCoR_HDAC3->Bmal1_Npas2_gene Represses Transcription Bmal1_Npas2_mRNA Bmal1/Npas2 mRNA Bmal1_Npas2_gene->Bmal1_Npas2_mRNA Transcription Clock_Controlled_Genes Clock-Controlled Genes Bmal1_Npas2_mRNA->Clock_Controlled_Genes Activates Transcription Physiological_Outputs Modulation of Metabolism, Inflammation, and Behavior Clock_Controlled_Genes->Physiological_Outputs

Caption: this compound signaling pathway in a target cell.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of this compound in mouse models.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis acclimation Acclimatize Mice (1-2 weeks) grouping Randomize into Treatment Groups (this compound vs. Vehicle) acclimation->grouping injection Administer this compound (30 mg/kg, i.p.) or Vehicle grouping->injection behavioral Behavioral Assays (e.g., Marble Burying, FST, TST) (30-60 min post-injection) injection->behavioral molecular Molecular Assays (e.g., qRT-PCR, Western Blot) (Sacrifice at desired time point) injection->molecular stats Statistical Analysis (e.g., t-test, ANOVA) behavioral->stats molecular->stats interpretation Interpretation of Results stats->interpretation

Caption: General experimental workflow for this compound in vivo studies.

References

Application Notes and Protocols for SR10067 Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR10067 is a potent and selective synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ. As a key regulator of the circadian clock, REV-ERB activation by this compound has been shown to modulate gene expression involved in metabolism, inflammation, and sleep architecture. These application notes provide detailed protocols for the preparation and intraperitoneal (i.p.) administration of this compound in a research setting, ensuring consistency and reproducibility of experimental results.

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical to maintain its stability and activity.

PropertyData
Molecular Formula C₃₁H₃₁NO₃
Molecular Weight 465.58 g/mol
Appearance Crystalline solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Storage (Powder) Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Storage (Stock Solution) Aliquot and store in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2]

In Vitro and In Vivo Activity

This compound demonstrates high affinity for both REV-ERB isoforms and has been validated in vivo.

ParameterValueSpecies
IC₅₀ REV-ERBα 170 nM[1]-
IC₅₀ REV-ERBβ 160 nM[1]-
Common In Vivo Dosage 30 mg/kg (intraperitoneal injection)[1]Mouse

Experimental Protocol: Preparation of this compound for Intraperitoneal Injection

This protocol details the preparation of a well-tolerated vehicle solution for the intraperitoneal administration of this compound to mice. The use of a co-solvent system is necessary due to the hydrophobic nature of this compound.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Prepare Stock Solution (in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

    • Ensure complete dissolution by vortexing. If necessary, brief sonication in an ultrasonic bath can be used to aid dissolution.

  • Prepare the Vehicle Formulation:

    • A commonly used and well-tolerated vehicle for intraperitoneal injections of hydrophobic compounds consists of DMSO, PEG300, Tween 80, and saline. A typical final composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Important: Prepare the final injection solution fresh on the day of use.

  • Prepare the Final Injection Solution (Example for a 3 mg/mL solution):

    • This example is for a final concentration of 3 mg/mL, suitable for a 30 mg/kg dose in a mouse with a 10 mL/kg injection volume. Adjust volumes as needed based on the desired final concentration and injection volume.

    • In a sterile microcentrifuge tube, add the components in the following order, ensuring thorough mixing after each addition:

      • Add 400 µL of PEG300.

      • Add 120 µL of the 25 mg/mL this compound stock solution in DMSO. Vortex to mix. This brings the DMSO concentration to 10% of the final volume.

      • Add 50 µL of Tween 80. Vortex thoroughly to create a uniform mixture.

      • Add 430 µL of sterile saline to bring the total volume to 1 mL. Vortex until the solution is clear and homogenous.

  • Administration:

    • The final injection solution should be administered intraperitoneally to the animal model at the desired dosage.

    • The recommended injection volume for mice is typically 5-10 mL/kg of body weight.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and administering this compound for in vivo studies.

G cluster_prep Solution Preparation cluster_vehicle Vehicle Formulation (Freshly Prepared) cluster_admin In Vivo Administration weigh Weigh this compound Powder dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve add_stock Add this compound Stock dissolve->add_stock add_peg Add PEG300 add_peg->add_stock add_tween Add Tween 80 add_stock->add_tween add_saline Add Saline add_tween->add_saline ip_injection Intraperitoneal Injection in Animal Model add_saline->ip_injection

Workflow for this compound IP Injection Preparation

Signaling Pathway of this compound

This compound acts as an agonist for REV-ERBα and REV-ERBβ, which are transcriptional repressors. The primary mechanism of action involves the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, leading to the repression of target gene transcription. A key target of REV-ERB is the Bmal1 gene, a core component of the circadian clock. By repressing Bmal1, this compound can alter circadian rhythms and the expression of downstream clock-controlled genes involved in various physiological processes.

G cluster_downstream Downstream Effects This compound This compound REVERB REV-ERBα/β This compound->REVERB activates NCoR NCoR Complex REVERB->NCoR recruits BMAL1_CLOCK BMAL1/CLOCK Heterodimer NCoR->BMAL1_CLOCK represses Metabolism Metabolism (Lipid & Glucose) BMAL1_CLOCK->Metabolism regulates Inflammation Inflammation (e.g., IL-6) BMAL1_CLOCK->Inflammation regulates Circadian_Rhythm Circadian Rhythm BMAL1_CLOCK->Circadian_Rhythm regulates

This compound Signaling Pathway

Disclaimer

This information is for research use only and is not intended for human or veterinary use. Researchers should adhere to all applicable institutional and national guidelines for animal care and use. The tolerability of any vehicle should be assessed in a pilot study.

References

Application Notes: Modulators of Circadian Rhythm in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of Circadian Rhythm Modulators in Cancer Cell Line Research Audience: Researchers, scientists, and drug development professionals.

Note on SR10067: Extensive searches for "this compound" did not yield specific information regarding its application in cancer cell line research. It is possible that this is a lesser-known compound or a misidentification. The following application notes and protocols are based on closely related and well-documented small molecules that target the circadian clock machinery, such as REV-ERB agonists (e.g., SR9009, SR9011) and ROR modulators, which are frequently studied in the context of cancer.

Introduction

The circadian clock is an internal timekeeping system that regulates a wide array of physiological processes, including cell proliferation, metabolism, and DNA damage response.[1] Disruption of the circadian rhythm has been linked to an increased risk and progression of various cancers.[1] This has led to the exploration of pharmacological modulation of the circadian clock as a potential anti-cancer strategy.[2] Small molecules targeting core clock components, such as the nuclear receptors REV-ERBα/β and RORα/γ, have shown promise in preclinical studies by selectively inducing apoptosis and inhibiting proliferation in cancer cells.[2][3]

Mechanism of Action

REV-ERB agonists, such as SR9009 and SR9011, function by binding to the REV-ERBα and REV-ERBβ nuclear receptors. These receptors are key components of the circadian clock's negative feedback loop and play a crucial role in regulating gene expression related to metabolism and cell proliferation. Activation of REV-ERBs by these agonists leads to the repression of target genes, which can disrupt cancer cell metabolism, induce apoptosis, and halt the cell cycle. Specifically, these compounds have been shown to impact de novo lipogenesis and autophagy, two processes critical for cancer cell survival.

ROR (Retinoic acid receptor-related Orphan Receptor) modulators, such as SR1078, target the RORα and RORγ receptors, which act as positive regulators of the circadian clock. Down-regulation of RORα has been observed in several cancers, and its activation can lead to the stabilization of the tumor suppressor p53 and subsequent apoptosis.

Signaling Pathways

The anti-cancer effects of circadian rhythm modulators are mediated through their influence on several key signaling pathways.

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REV-ERB Agonist Signaling Pathway in Cancer Cells.

Data Presentation

The following table summarizes the quantitative data on the effects of REV-ERB agonists on various cancer cell lines.

CompoundCell LineCancer TypeAssayEndpointValueReference
SR9009 H69, H446Small-Cell Lung CarcinomaCell ViabilityIC50Not specified, but significant reduction
SR9009 H69A, H446DDP (chemoresistant)Small-Cell Lung CarcinomaCell ViabilityIC50Not specified, but significant reduction
SR9009 MultipleBrain, Leukemia, Breast, Colon, MelanomaCell Viability-Cytotoxic effect observed
SR9011 Multiple ER+, ER-, HER2+, HER2-Breast CancerProliferation-Suppressed proliferation
SR9011 MCF10ANormal Breast EpithelialProliferation-No effect
SR9011 Astrocytoma, BTICsBrain CancerViability (72h)-Significant cytotoxicity at 2.5-20µM
SR9011 BJ-ELR, MCF-7, HCT116Transformed/Cancer CellsProliferation (7 days)-Deleterious effect at 20µM
SR1078 HepG2Liver CancerApoptosis-Induced apoptosis

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

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Workflow for a standard MTT Cell Viability Assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well plates

  • Test compound (e.g., SR9009) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blot for Protein Expression Analysis

This protocol is used to detect changes in the expression of specific proteins following treatment with a circadian modulator.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Cyclin A2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and quantify protein concentration.

  • Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Conclusion

Small molecule modulators of the circadian clock represent a novel and promising class of anti-cancer agents. Their ability to selectively target cancer cells through the disruption of fundamental processes like metabolism and cell cycle regulation makes them an attractive area for further research and drug development. The protocols and data presented here provide a foundation for researchers to explore the application of these compounds in various cancer cell line models.

References

Protocol for Assessing the Effect of SR10067 on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

SR10067 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the core circadian clock machinery and play a significant role in regulating gene expression related to metabolism, inflammation, and circadian rhythms. As a transcriptional repressor, REV-ERB activation by this compound leads to the suppression of its target genes. This protocol provides a comprehensive guide to assess the in vitro effects of this compound on the expression of key circadian and inflammatory genes.

The primary mechanism of action of this compound involves the recruitment of the nuclear receptor co-repressor (NCoR) complex to the REV-ERB response elements (ROREs) in the promoter regions of target genes, leading to transcriptional repression. Key target genes include core clock components such as Bmal1 (Brain and Muscle ARNT-Like 1), Per2 (Period Circadian Regulator 2), and Npas2 (Neuronal PAS Domain Protein 2), as well as pro-inflammatory genes like Il-1b (Interleukin-1 beta) and Nlrp3 (NLR Family Pyrin Domain Containing 3).

By following the detailed protocols outlined below for cell culture and treatment, RNA isolation, reverse transcription-quantitative polymerase chain reaction (RT-qPCR), and RNA sequencing (RNA-seq), researchers can effectively quantify the impact of this compound on their genes of interest.

Summary of this compound-Mediated Gene Expression Changes

The following table summarizes the anticipated changes in the expression of key target genes following treatment with this compound, based on its known mechanism as a REV-ERB agonist. The fold changes are representative values derived from the literature and may vary depending on the cell type, treatment conditions, and experimental setup.

Target GeneGene FunctionExpected Change with this compoundRepresentative Fold Change (this compound vs. Vehicle)
Bmal1 Core positive regulator of the circadian clockRepression~0.5-fold
Per2 Core negative regulator of the circadian clockRepression (indirect)~0.7-fold
Npas2 A functional paralog of CLOCK, a core clock componentRepression~0.6-fold
Il-1b Pro-inflammatory cytokineRepression~0.4-fold
Nlrp3 Component of the NLRP3 inflammasomeRepression~0.5-fold

Experimental Protocols

Protocol 1: In Vitro Cell Culture and this compound Treatment

This protocol describes the general procedure for treating cultured mammalian cells with this compound to assess its effect on gene expression.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HepG2, bone marrow-derived macrophages)

  • Complete cell culture medium

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells overnight at 37°C with 5% CO2.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO.

    • Aliquot the stock solution and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • On the day of the experiment, prepare the desired final concentration of this compound by diluting the stock solution in complete cell culture medium. A typical final concentration for in vitro studies ranges from 1 µM to 20 µM.

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated wells. The final DMSO concentration should typically be ≤ 0.1%.

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

  • Cell Harvesting:

    • After the incubation period, aspirate the medium and wash the cells once with ice-cold PBS.

    • Proceed immediately to RNA isolation.

Protocol 2: RNA Isolation

This protocol describes the isolation of total RNA from cultured cells using a TRIzol-based method.

Materials:

  • TRIzol reagent or similar phenol-guanidine isothiocyanate solution

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes (RNase-free)

  • Microcentrifuge (refrigerated)

Procedure:

  • Cell Lysis:

    • Add 1 mL of TRIzol reagent directly to each well of the 6-well plate containing the cell monolayer.

    • Pipette the lysate up and down several times to ensure complete cell lysis.

    • Transfer the lysate to an RNase-free microcentrifuge tube.

    • Incubate at room temperature for 5 minutes.

  • Phase Separation:

    • Add 0.2 mL of chloroform to each tube.

    • Shake the tubes vigorously by hand for 15 seconds.

    • Incubate at room temperature for 3 minutes.

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh RNase-free microcentrifuge tube.

    • Add 0.5 mL of isopropanol to precipitate the RNA.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash and Resuspension:

    • Discard the supernatant.

    • Wash the RNA pellet by adding 1 mL of 75% ethanol.

    • Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully discard the supernatant.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it may be difficult to dissolve.

    • Resuspend the RNA pellet in 20-50 µL of RNase-free water.

    • Incubate at 55-60°C for 10 minutes to aid in dissolution.

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Store the RNA at -80°C.

Protocol 3: cDNA Synthesis (Reverse Transcription)

This protocol describes the synthesis of complementary DNA (cDNA) from the isolated total RNA.

Materials:

  • Total RNA sample

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad; or similar kits containing reverse transcriptase, dNTPs, and random primers/oligo(dT)s)

  • RNase-free water

  • Thermal cycler

Procedure:

  • Reaction Setup:

    • Follow the manufacturer's instructions for the chosen cDNA synthesis kit. A typical reaction setup is as follows:

      • 1 µg of total RNA

      • 5x Reaction Buffer

      • Reverse Transcriptase

      • dNTP mix

      • Random primers and/or Oligo(dT) primers

      • RNase inhibitor

      • RNase-free water to a final volume of 20 µL.

    • Assemble the reaction components on ice in an RNase-free PCR tube.

  • Reverse Transcription Reaction:

    • Gently mix the components and briefly centrifuge.

    • Place the tubes in a thermal cycler and run the following program (program may vary depending on the kit):

      • Priming: 25°C for 5 minutes (for random primers)

      • Reverse Transcription: 42-50°C for 30-60 minutes

      • Inactivation: 85°C for 5 minutes

    • The resulting cDNA can be stored at -20°C.

Protocol 4: Real-Time Quantitative PCR (RT-qPCR)

This protocol describes the quantification of target gene expression using SYBR Green-based RT-qPCR.

Materials:

  • cDNA sample

  • SYBR Green qPCR Master Mix (2x)

  • Forward and reverse primers for target and reference genes (10 µM stock)

  • Nuclease-free water

  • qPCR plate and seals

  • Real-time PCR detection system

Primer Sequences:

SpeciesGeneForward Primer (5' - 3')Reverse Primer (5' - 3')
Human BMAL1GAGTGCCGATTGACACCAAGGCTGCTGGCTTTGGTGAATC
PER2TGTACCACAGAGTGCCACGATCTTCAGGGTCCTTCTCTGC
NPAS2GCTGAAGATTGCCAAGAGGAGCTGGAGCTTCAGGTCATCA
IL1BAGCTACGAATCTCCGACCACCGTTATCCCATGTGTCGAAGAA[1]
NLRP3GATCTTCGCTGCGATCAACAGCGTGCATTATCTGAACCCCAC
ACTB (Actin)CATGTACGTTGCTATCCAGGC[1]CTCCTTAATGTCACGCACGAT[1]
GAPDHAATCCCATCACCATCTTCCATGGACTCCACGACGTACTCA
Mouse Bmal1GCTACCGAGGCGTCCATTGACCCGCAGTTACCAGGAAT
Per2TGTGCGCAATAGTCGTTGAACAGGGAGCTTGTCATCATCA
Npas2AGTGGCTACTGCAAGGACGAGCAGAGCTCCTGGTCATTTC
Il1bGAAATGCCACCTTTTGACAGTG[1]TGGATGCTCTCATCAGGACAG[1]
Nlrp3ATTACCCGCCCGAGAAAGGCATGAGAGCATCCTGTCGTG
Actb (Actin)AAGGCCAACCGTGAAAAGATGTGGTACGACCAGAGGCATAC
GapdhAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA

Procedure:

  • qPCR Reaction Setup:

    • Prepare a master mix for each primer set in an RNase-free tube. For each reaction:

      • 10 µL 2x SYBR Green qPCR Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 3 µL Nuclease-free water

    • Aliquot 15 µL of the master mix into each well of a qPCR plate.

    • Add 5 µL of diluted cDNA (typically 10-50 ng) to each well.

    • Seal the plate securely.

  • Real-Time PCR Cycling:

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

    • Place the plate in the real-time PCR instrument and run a program similar to the following:

      • Initial Denaturation: 95°C for 10 minutes

      • 40 Cycles:

        • 95°C for 15 seconds (Denaturation)

        • 60°C for 60 seconds (Annealing/Extension)

      • Melt Curve Analysis: (as per instrument instructions)

  • Data Analysis:

    • Analyze the data using the comparative Ct (ΔΔCt) method.

    • Normalize the Ct value of the target gene to the Ct value of a stable reference gene (e.g., ACTB or GAPDH).

    • Calculate the fold change in gene expression in this compound-treated samples relative to the vehicle-treated control.

Protocol 5: RNA Sequencing (RNA-seq) and Data Analysis

For a global, unbiased assessment of gene expression changes induced by this compound, RNA-seq is the recommended method.

Experimental Procedure:

  • Sample Preparation:

    • Treat cells with this compound or vehicle control and isolate high-quality total RNA as described in Protocols 1 and 2. Ensure RNA integrity is high (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the isolated RNA using a commercially available kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis Workflow:

  • Quality Control of Raw Reads:

    • Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming and Filtering:

    • Use tools like Trimmomatic or Cutadapt to remove adapter sequences and low-quality bases from the reads.

  • Alignment to a Reference Genome:

    • Align the cleaned reads to the appropriate reference genome (human or mouse) using a splice-aware aligner such as STAR or HISAT2.

  • Quantification of Gene Expression:

    • Use tools like featureCounts or HTSeq-count to count the number of reads mapping to each gene.

  • Differential Gene Expression Analysis:

    • Use R packages such as DESeq2 or edgeR to identify differentially expressed genes between the this compound-treated and vehicle control groups.

    • Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).

  • Functional Enrichment Analysis:

    • Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways affected by this compound.

Visualizations

SR10067_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound REVERB REV-ERBα/β This compound->REVERB Binds and Activates REVERB_NCoR REV-ERBα/β-NCoR Complex REVERB->REVERB_NCoR Recruits NCoR RORE RORE REVERB_NCoR->RORE Binds to RORE Transcription_Repression Transcriptional Repression REVERB_NCoR->Transcription_Repression Target_Genes Target Genes (Bmal1, Npas2, Nlrp3, etc.) RORE->Target_Genes Transcription_Repression->Target_Genes Inhibits Transcription

Caption: this compound Signaling Pathway leading to transcriptional repression.

Gene_Expression_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture 1. Cell Culture Treatment 2. This compound Treatment Cell_Culture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis 4. cDNA Synthesis RNA_Isolation->cDNA_Synthesis RT_qPCR 5a. RT-qPCR cDNA_Synthesis->RT_qPCR RNA_Seq 5b. RNA-Seq cDNA_Synthesis->RNA_Seq qPCR_Analysis 6a. ΔΔCt Analysis RT_qPCR->qPCR_Analysis RNA_Seq_Analysis 6b. Bioinformatic Analysis RNA_Seq->RNA_Seq_Analysis Gene_Expression_Changes 7. Gene Expression Changes qPCR_Analysis->Gene_Expression_Changes RNA_Seq_Analysis->Gene_Expression_Changes

Caption: Workflow for assessing this compound's effect on gene expression.

References

Application Notes and Protocols for SR10067 Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of SR10067, a potent and selective REV-ERB agonist, for experimental use. Adherence to these guidelines is crucial for ensuring the compound's stability, bioavailability, and the reproducibility of experimental results.

Compound Information

  • Name: this compound

  • Target: REV-ERBα and REV-ERBβ[1]

  • Biological Activity: this compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are key regulators of the circadian clock and metabolism.[2][3] By activating REV-ERBs, this compound represses the transcription of target genes, including core clock components like Bmal1.[2][4] This activity makes it a valuable tool for studying the roles of the circadian clock in various physiological and pathological processes, including metabolic diseases, sleep disorders, and inflammatory conditions.

Solubility Data

This compound is a hydrophobic compound requiring organic solvents for dissolution. The following table summarizes its solubility in common laboratory solvents for the preparation of stock solutions.

SolventApplicationMaximum ConcentrationNotes
DMSO In Vitro100 mg/mL (214.79 mM)Ultrasonic treatment may be required for complete dissolution.
10% DMSO in Corn Oil In Vivo≥ 2.5 mg/mL (5.37 mM)Prepare fresh for each experiment.
DMSO/Saline (15:85 by volume) In VivoNot SpecifiedUsed for intraperitoneal injections in mice.

Note: It is always recommended to perform a small-scale solubility test before preparing a large batch of the solution.

Experimental Protocols

In Vitro Stock Solution Preparation (100 mM DMSO Stock)

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for most cell-based assays.

Materials:

  • This compound powder

  • Anhydrous DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 46.56 mg of this compound (Molecular Weight: 465.58 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

In Vivo Formulation Preparation (for Intraperitoneal Injection)

This protocol details the preparation of an this compound formulation suitable for intraperitoneal (i.p.) administration in animal models, such as mice.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Corn oil (or saline, depending on the specific protocol)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Initial Dissolution:

    • Prepare a concentrated stock of this compound in DMSO. For example, dissolve the total required amount of this compound for the study in a minimal volume of DMSO.

  • Vehicle Preparation:

    • For Corn Oil Formulation: In a separate sterile tube, measure the required volume of corn oil.

    • For Saline Formulation: In a separate sterile tube, measure the required volume of sterile 0.9% saline.

  • Formulation:

    • Corn Oil: Slowly add the this compound/DMSO stock solution to the corn oil while vortexing to create a 10% DMSO in corn oil solution. For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound/DMSO stock to 900 µL of corn oil.

    • Saline: Slowly add the this compound/DMSO stock to the saline while vortexing to achieve the desired final concentration and DMSO percentage (e.g., 15% DMSO in saline).

  • Homogenization: Vortex the final formulation thoroughly to ensure a homogenous suspension. The solution should be clear.

  • Administration: Use the freshly prepared formulation for intraperitoneal injection. A typical dosage used in mice is 30 mg/kg.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of REV-ERB and a general experimental workflow for studying the effects of this compound.

REV_ERB_Signaling_Pathway REV-ERB Signaling Pathway This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB activates NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REV_ERB->NCoR_HDAC3 recruits BMAL1_CLOCK BMAL1/CLOCK Heterodimer NCoR_HDAC3->BMAL1_CLOCK represses transcription of Clock_Genes Target Clock Genes (e.g., Bmal1, Npas2) BMAL1_CLOCK->Clock_Genes activates transcription of Physiological_Outputs Circadian Rhythms, Metabolism, Inflammation Clock_Genes->Physiological_Outputs regulate

Caption: REV-ERB Signaling Pathway Activated by this compound.

SR10067_Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Dissolve Dissolve this compound (DMSO for in vitro, DMSO/Oil for in vivo) Treat Treat with this compound Dissolve->Treat Prepare Prepare Cells or Animal Models Prepare->Treat Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Treat->Gene_Expression Protein_Analysis Protein Analysis (Western Blot, ELISA) Treat->Protein_Analysis Phenotypic_Assay Phenotypic Assays (e.g., Glucose uptake, Behavioral tests) Treat->Phenotypic_Assay

Caption: General Experimental Workflow Using this compound.

References

Application Notes and Protocols for SR10067 in Sleep Architecture and Behavior Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SR10067, a synthetic REV-ERB agonist, in the investigation of sleep architecture and behavior. The following sections detail the effects of this compound on sleep patterns, provide standardized experimental protocols for in vivo studies, and illustrate the underlying signaling pathway.

Overview and Mechanism of Action

This compound is a potent and selective agonist for the nuclear receptors REV-ERBα and REV-ERBβ, which are integral components of the core circadian clock machinery.[1] By activating REV-ERBs, this compound modulates the transcription of key clock genes, including Bmal1 and Npas2, thereby influencing circadian rhythms and associated physiological processes such as sleep.[1][2][3] In preclinical studies, this compound has been shown to alter sleep architecture by promoting wakefulness and reducing both slow-wave sleep (SWS) and rapid eye movement (REM) sleep.[2] These characteristics make this compound a valuable tool for studying the interplay between the circadian clock and sleep regulation, and for exploring potential therapeutic avenues for sleep and anxiety disorders.

Quantitative Data on Sleep Architecture Modification

Administration of this compound in mice has been demonstrated to significantly alter sleep parameters. The following tables summarize the key quantitative findings from studies investigating the effects of this compound on sleep architecture and related behaviors.

Table 1: Effect of this compound on Wakefulness, SWS, and REM Sleep

TreatmentParameterChange from Vehicle
This compound (30 mg/kg, i.p. at ZT6)WakefulnessIncreased
Slow-Wave Sleep (SWS)Reduced
REM SleepReduced

Table 2: Detailed Effects of this compound on Sleep Episode Architecture

Sleep StageParameterEffect of this compound
Slow-Wave Sleep (SWS)Number of EpisodesIncreased
Duration of EpisodesDecreased
REM SleepNumber of EpisodesDecreased
Duration of EpisodesDecreased

Table 3: In Vivo Potency and Behavioral Effects of this compound

AssayParameterThis compound Value
Nocturnal Wheel Running ActivityED₅₀20 mg/kg
Marble Burying Assay (Anxiolytic Activity)ED₅₀12 mg/kg

Experimental Protocols

The following protocols are based on methodologies reported in key studies of this compound and sleep.

Animal Model and Housing
  • Species: Mouse (e.g., C57BL/6J)

  • Housing: Individually housed in a controlled environment with a 12:12 light-dark cycle.

  • Acclimation: Allow animals to acclimate to the housing conditions for a minimum of 72 hours before the start of the experiment.

  • Food and Water: Provide ad libitum access to food and water.

This compound Formulation and Administration
  • Formulation: this compound can be dissolved in a vehicle solution of Cremophor EL, DMSO, and saline (15:10:75% by volume).

  • Dosage: A typical effective dose is 30 mg/kg. Dose-response studies can be conducted with concentrations ranging from 10 to 50 mg/kg to determine the ED₅₀ for specific behavioral endpoints.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Timing of Administration: For studying effects on sleep during the rest phase, administer this compound at Zeitgeber Time 6 (ZT6), which is 6 hours after lights on.

Sleep and Behavior Monitoring
  • Electroencephalography (EEG) and Electromyography (EMG) Recording:

    • Surgically implant EEG/EMG electrodes for accurate sleep stage monitoring.

    • Allow for a recovery period of at least 7 days post-surgery.

    • Habituate the animals to the recording setup for at least 24 hours prior to baseline recordings.

    • Record baseline EEG/EMG data for at least 48 hours before drug administration.

    • Following this compound or vehicle injection, continuously record EEG/EMG to monitor wakefulness, SWS, and REM sleep.

  • Locomotor Activity Monitoring:

    • Place mice in cages equipped with running wheels to measure voluntary locomotor activity.

    • Record wheel running activity continuously to assess circadian patterns and the effect of this compound on nocturnal activity.

  • Anxiety-Like Behavior Assessment (Marble Burying Test):

    • Individually house mice in cages containing bedding and marbles.

    • Administer this compound or vehicle at the desired dose.

    • After a set period, count the number of marbles buried by each mouse to assess anxiolytic-like effects.

Visualizations

Signaling Pathway of this compound in Circadian Regulation

SR10067_Signaling_Pathway cluster_0 Cell Nucleus This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB Agonist Binding BMAL1_CLOCK BMAL1/CLOCK Complex REV_ERB->BMAL1_CLOCK Repression Clock_Genes Clock-Controlled Genes (e.g., Npas2) BMAL1_CLOCK->Clock_Genes Activation Physiological_Outputs Altered Sleep Architecture (↑ Wake, ↓ SWS, ↓ REM) Clock_Genes->Physiological_Outputs Leads to

Caption: this compound activates REV-ERB, repressing the BMAL1/CLOCK complex and altering clock gene expression to modify sleep.

Experimental Workflow for Assessing this compound Effects on Sleep

SR10067_Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal_Acclimation Animal Acclimation (≥ 72 hours) EEG_Implantation EEG/EMG Electrode Implantation Animal_Acclimation->EEG_Implantation Recovery Surgical Recovery (≥ 7 days) EEG_Implantation->Recovery Baseline_Recording Baseline EEG/EMG Recording (48h) Recovery->Baseline_Recording Drug_Admin This compound/Vehicle Administration (ZT6) Baseline_Recording->Drug_Admin Data_Collection EEG/EMG & Locomotor Data Collection Drug_Admin->Data_Collection Data_Analysis Sleep Scoring & Statistical Analysis Data_Collection->Data_Analysis Results Quantify Changes in Wake, SWS, REM Data_Analysis->Results

Caption: Workflow for studying this compound's effects on sleep, from animal preparation to data analysis.

References

Troubleshooting & Optimization

SR10067 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for the use of SR10067, a potent and selective REV-ERB agonist. The following sections address common challenges related to the solubility of this compound in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound for my experiments. What is the recommended solvent?

A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. For in vitro studies, the recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous (dry) DMSO, as the presence of water can significantly reduce the solubility of this compound.[1] For in vivo applications, a common vehicle is a mixture of 10% DMSO and 90% corn oil.[1]

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. Why is this happening and what can I do to prevent it?

A2: This phenomenon, often called "solvent shock," is common when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous buffer. The dramatic decrease in the organic solvent concentration causes the compound to crash out of solution. To prevent this, it is important to carefully control the final concentration of both this compound and DMSO in your aqueous medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity and to help maintain the solubility of this compound.

Q3: What is the maximum soluble concentration of this compound in aqueous buffers like PBS or cell culture media?

Q4: How should I store my this compound stock solution?

A4: this compound powder can be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent, it is recommended to store the stock solution in aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide provides a step-by-step workflow to address precipitation issues when preparing working solutions of this compound for cell-based assays.

G cluster_start Start cluster_investigate Investigation cluster_solutions Solutions cluster_end Outcome start Precipitation Observed in Aqueous Solution check_stock 1. Check Stock Solution Is it clear? Has it been stored correctly? start->check_stock check_concentration 2. Review Final Concentration Is the this compound concentration too high? Is the final DMSO concentration >0.5%? check_stock->check_concentration Stock is OK remake_stock Remake Stock Solution Use fresh, anhydrous DMSO and sonication. check_stock->remake_stock Stock is cloudy/old lower_concentration Lower Final Concentration Perform a dose-response experiment to find the optimal soluble concentration. check_concentration->lower_concentration Concentration is high modify_dilution Modify Dilution Method - Pre-warm aqueous medium to 37°C. - Use a stepwise dilution. - Add stock solution dropwise while vortexing. check_concentration->modify_dilution Concentration is appropriate remake_stock->check_concentration success Clear Solution, Experiment Proceeds lower_concentration->success modify_dilution->success

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/VehicleConcentrationMolar EquivalentNotes
DMSO100 mg/mL214.79 mMRequires sonication for complete dissolution.[1]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL5.37 mMSolvents should be added sequentially.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator bath

Procedure:

  • Allow the this compound powder and DMSO to come to room temperature.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound = 465.58 g/mol ). For 1 mg of this compound, you will need approximately 214.8 µL of DMSO.

  • Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months).

Protocol 2: Treatment of Cultured Cells with this compound

Objective: To treat cultured cells with a final concentration of 20 µM this compound. This protocol is adapted from a study on human bronchial epithelial cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture wells. For a final concentration of 20 µM in 1 mL of medium, you will need 2 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.2%.

  • Stepwise Dilution: a. In a sterile microcentrifuge tube, prepare an intermediate dilution of this compound by adding the calculated volume of the stock solution to a small volume of pre-warmed complete cell culture medium (e.g., add 2 µL of 10 mM stock to 98 µL of medium to make a 200 µM intermediate solution). b. Gently mix the intermediate dilution by pipetting up and down.

  • Remove the existing medium from your cell culture wells.

  • Add the appropriate volume of fresh, pre-warmed complete cell culture medium to each well.

  • Add the required volume of the intermediate dilution to each well to achieve the final concentration of 20 µM.

  • Gently swirl the plate to ensure even distribution of the compound.

  • Incubate the cells for the desired treatment period (e.g., 4 hours for pre-treatment as described in the cited study).

Signaling Pathway

This compound is an agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These proteins are key components of the mammalian circadian clock, acting as transcriptional repressors. A primary target of REV-ERB is the BMAL1 gene. By binding to the ROR response elements (ROREs) in the BMAL1 promoter, REV-ERBα/β represses its transcription. This forms a crucial negative feedback loop within the circadian oscillator.

G cluster_nucleus Nucleus CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer EBox E-Box CLOCK_BMAL1->EBox Binds to REV_ERB_gene REV-ERBα/β Gene EBox->REV_ERB_gene Activates Transcription REV_ERB_protein REV-ERBα/β Protein REV_ERB_gene->REV_ERB_protein Translation RORE RORE REV_ERB_protein->RORE Binds to BMAL1_gene BMAL1 Gene RORE->BMAL1_gene Represses Transcription BMAL1_protein BMAL1 Protein BMAL1_gene->BMAL1_protein Translation BMAL1_protein->CLOCK_BMAL1 Forms Complex with CLOCK This compound This compound This compound->REV_ERB_protein Activates

Caption: The REV-ERB/BMAL1 signaling pathway in the circadian clock.

References

Technical Support Center: Optimizing SR10067 Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing SR10067, a synthetic REV-ERBα agonist. Here you will find troubleshooting guides and frequently asked questions to navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core circadian clock machinery, acting as transcriptional repressors of key clock genes such as Bmal1.[2][3] By activating REV-ERB, this compound modulates the expression of genes involved in the regulation of circadian rhythms, inflammation, and metabolism.[4][5]

Q2: What is a typical starting dosage for in vitro and in vivo experiments?

  • In Vitro : For cell-based assays, a common concentration to observe significant effects is 20 μM. However, it is always recommended to perform a dose-response curve (e.g., from 1 μM to 50 μM) to determine the optimal concentration for your specific cell type and experimental endpoint.

  • In Vivo : In mouse models, dosages often range from 10 mg/kg to 30 mg/kg administered via intraperitoneal (i.p.) injection. The effective dose can depend on the animal model, the targeted physiological effect, and the dosing regimen.

Q3: How should I dissolve and store this compound?

For most in vitro applications, this compound can be dissolved in DMSO to create a stock solution. For in vivo studies, the vehicle used can vary. It is crucial to consult the manufacturer's instructions and relevant literature for the appropriate solvent and storage conditions to ensure the stability and activity of the compound.

Q4: Are there off-target effects of this compound I should be aware of?

While this compound is designed to be a specific REV-ERB agonist, like any pharmacological agent, the possibility of off-target effects exists. To confirm that the observed effects are mediated by REV-ERB, it is advisable to include appropriate controls, such as using REV-ERBα knockout models or co-administration with a REV-ERB antagonist if available.

Q5: How does the time of day of administration affect the efficacy of this compound?

Given that this compound targets the core circadian clock, the timing of its administration is a critical variable. Its effects can vary significantly depending on the phase of the circadian cycle (e.g., Zeitgeber Time - ZT). For instance, studies have shown that injections at specific ZT times can lead to different outcomes in behavior and gene expression. It is essential to carefully consider and report the time of administration in your experimental design.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect Observed in Cell Culture
Potential Cause Troubleshooting Step
Suboptimal Dosage Perform a dose-response experiment to determine the EC50 for your specific cell line and endpoint. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM).
Cell Line Insensitivity Verify the expression of REV-ERBα and REV-ERBβ in your cell line. Cell types with low or absent receptor expression may not respond to this compound.
Compound Instability Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Incorrect Timing of Treatment Consider the endogenous circadian rhythm of your cells. Synchronize the cells before treatment to ensure a consistent response. The effect of this compound can be cell-cycle dependent.
Assay Sensitivity Confirm that your readout is sensitive enough to detect the expected changes. For example, when measuring gene expression, ensure your qPCR primers are efficient and specific.
Issue 2: High Variability in In Vivo Experiments
Potential Cause Troubleshooting Step
Inconsistent Dosing Time Administer this compound at the same Zeitgeber Time (ZT) for all animals in a given experimental group to minimize variability due to circadian rhythms.
Poor Compound Bioavailability Ensure the vehicle used for injection is appropriate and that the compound is fully dissolved. Consider alternative routes of administration if poor absorption is suspected.
Animal Stress Acclimate animals to handling and injection procedures to minimize stress-induced physiological changes that could confound the effects of this compound.
Metabolic Differences Be aware of potential differences in drug metabolism between animal strains, sexes, and age groups.
Off-Target Behavioral Effects This compound can affect locomotor activity and anxiety-like behaviors. Consider these potential effects when designing behavioral experiments and interpreting the results.

Data Presentation

Table 1: Summary of this compound In Vitro Dosages and Observed Effects

Cell LineConcentrationDuration of TreatmentObserved EffectReference
16-HBE20 µM4 hours pre-treatmentAttenuated IL-4 and IL-13-induced epithelial barrier dysfunction.
16-HBE20 µM4 hours pre-treatmentAttenuated changes in core circadian clock gene mRNA expression.

Table 2: Summary of this compound In Vivo Dosages and Observed Effects in Mice

Mouse ModelDosageRouteTiming (ZT)Observed EffectReference
Wild-Type10 mg/kgi.p.ZT06Increased depression-like behavior.
Wild-Type30 mg/kgi.p.ZT6Induced wakefulness and reduced SWS and REM sleep.
Wild-TypeVariesi.p.-Dose-dependent reduction in nocturnal wheel running activity (ED50 = 20 mg/kg).

Experimental Protocols

Protocol 1: In Vitro Dose-Response Determination for this compound
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, create a serial dilution of treatment concentrations in your cell culture medium. Include a vehicle-only control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48 hours). The optimal incubation time will depend on the specific biological process being investigated.

  • Endpoint Analysis: Harvest the cells and perform the desired analysis (e.g., qPCR for target gene expression, Western blot for protein levels, or a cell viability assay).

  • Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Protocol 2: In Vivo Administration of this compound for Behavioral Studies
  • Animal Acclimation: House mice under a strict 12:12 hour light-dark cycle for at least two weeks before the experiment to entrain their circadian rhythms. Handle the mice daily for several days leading up to the experiment to reduce injection-related stress.

  • Compound Preparation: Prepare the this compound solution in a suitable vehicle (e.g., a mixture of saline, ethanol, and Tween 80). Ensure the solution is sterile.

  • Dosing: Weigh each mouse to calculate the precise volume for the target dose (e.g., 10 mg/kg). Administer the this compound or vehicle control via intraperitoneal (i.p.) injection at the designated Zeitgeber Time (ZT).

  • Behavioral Testing: Conduct the behavioral tests at a consistent time following the injection. The timing will depend on the expected pharmacokinetic and pharmacodynamic profile of the compound.

  • Data Collection and Analysis: Record and analyze the behavioral data using appropriate statistical methods. Always include a vehicle-treated control group.

Mandatory Visualizations

SR10067_Signaling_Pathway cluster_0 Circadian Clock Core Loop cluster_1 REV-ERBα Regulation CLOCK CLOCK BMAL1 BMAL1 PER PER BMAL1->PER + CRY CRY BMAL1->CRY + REV_ERB REV-ERBα BMAL1->REV_ERB + PER->CLOCK - CRY->CLOCK - This compound This compound This compound->REV_ERB activates REV_ERB->BMAL1 -

Caption: this compound activates REV-ERBα, which in turn represses the transcription of BMAL1.

Experimental_Workflow_Dosage_Optimization cluster_invitro In Vitro Optimization cluster_invivo In Vivo Optimization A 1. Select Cell Line & Endpoint B 2. Dose-Response Curve (e.g., 0.1-100 µM) A->B C 3. Determine EC50 B->C D 4. Time-Course Experiment C->D E 5. Optimal Dose & Time D->E F 1. Select Animal Model & Endpoint G 2. Pilot Dose-Finding Study (e.g., 10, 30, 100 mg/kg) F->G H 3. Assess Efficacy & Toxicity G->H I 4. Time of Day Study (ZT) H->I J 5. Optimal Dose & Time I->J

Caption: A logical workflow for optimizing this compound dosage in vitro and in vivo.

Troubleshooting_Logic_Tree cluster_troubleshooting Potential Issues cluster_solutions Solutions Start Inconsistent Results? Dosage Suboptimal Dosage? Start->Dosage Timing Incorrect Timing? Start->Timing Compound Compound Stability? Start->Compound Model Model Insensitivity? Start->Model Sol_Dosage Perform Dose-Response Dosage->Sol_Dosage Sol_Timing Synchronize Cells / Standardize ZT Timing->Sol_Timing Sol_Compound Use Fresh Aliquots Compound->Sol_Compound Sol_Model Verify Receptor Expression Model->Sol_Model

Caption: A troubleshooting guide for addressing inconsistent experimental results with this compound.

References

Navigating In Vitro Studies with SR10067: A Technical Support Guide on Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the known on-target activities of SR10067?

This compound is a synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ. It has been shown to have high affinity for these receptors with IC50 values of 170 nM for REV-ERBα and 160 nM for REV-ERBβ[1]. Its on-target effects have been demonstrated in various studies, including the attenuation of Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells[2][3][4].

Q2: Is there any published data on the broad off-target profile of this compound?

Currently, there is a lack of publicly available data from comprehensive off-target screening panels for this compound. Such panels, like the Eurofins SafetyScreen or a kinome scan, would assess the compound's activity against a wide range of other proteins, such as other nuclear receptors, kinases, G-protein coupled receptors (GPCRs), and ion channels. Without this data, the full selectivity profile of this compound remains uncharacterized.

Q3: A study mentions this compound is "selective." What does this imply?

The description of this compound as "selective" in a product data sheet suggests that the compound has a significantly higher potency for its intended targets (REV-ERBα and REV-ERBβ) compared to other tested targets[1]. However, without the accompanying data specifying which off-targets were tested and the corresponding activity levels, the degree of selectivity is not defined.

Q4: How can I be sure the effects I'm seeing in my in vitro model are due to on-target REV-ERB activity?

To confirm that the observed effects are mediated by REV-ERB, it is crucial to include appropriate controls in your experiments. One effective control is the use of REV-ERBα/β knockout or knockdown cells. As demonstrated in a study with Rev-erbα knockout mice, the absence of the target receptor should abolish the effects of this compound.

Troubleshooting Unexpected In Vitro Results

Observed Issue Potential Cause (Hypothetical) Recommended Action
Cell death at concentrations expected to be non-toxic. Potential Off-Target Cytotoxicity: this compound might be interacting with an unknown protein that is critical for cell survival in your specific cell line.Perform a dose-response curve to determine the EC50 for the desired on-target effect and an IC50 for cytotoxicity. If these values are close, it suggests a narrow therapeutic window. Consider using lower, effective concentrations or testing in different cell lines.
Changes in a signaling pathway thought to be unrelated to REV-ERB. Unknown Off-Target Activity: The compound could be directly or indirectly modulating another signaling pathway.Use pathway analysis tools (e.g., Western blotting for key signaling proteins, reporter assays) to investigate the unexpected pathway modulation. Compare the dose-response of this effect with the on-target REV-ERB activity.
Inconsistent results between different cell lines. Differential Off-Target Expression: The expression levels of a potential off-target protein may vary between cell lines, leading to different sensitivities to this compound.Characterize the expression levels of key proteins in your cell lines of interest. This can help in understanding any observed differential responses.

Data on this compound

On-Target Potency

Target IC50 (nM)
REV-ERBα170
REV-ERBβ160

Note: A comprehensive table of off-target activities cannot be provided due to the lack of publicly available data.

Experimental Protocols for Off-Target Assessment

To thoroughly assess the off-target effects of this compound, a series of standardized in vitro assays would be required. Below are general methodologies for such investigations.

1. Broad Target Binding Screen (e.g., Eurofins SafetyScreen)

  • Principle: This assay evaluates the binding of a test compound to a large panel of receptors, channels, transporters, and enzymes.

  • Methodology:

    • This compound is incubated at a fixed concentration (typically 1-10 µM) with membranes or purified proteins from a diverse panel of targets.

    • A radiolabeled ligand specific for each target is included in the incubation.

    • The amount of radioligand binding is measured in the presence and absence of this compound.

    • A significant reduction in radioligand binding indicates potential interaction of this compound with the off-target.

2. Kinase Profiling (e.g., KinomeScan)

  • Principle: This assay assesses the interaction of a compound with a large panel of kinases.

  • Methodology:

    • This compound is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

    • The amount of kinase binding to the immobilized ligand is quantified using qPCR of the DNA tag.

    • A reduction in the amount of bound kinase indicates that this compound binds to that kinase.

3. Cytotoxicity Profiling in a Panel of Cell Lines

  • Principle: This assesses the general toxicity of a compound across various cell types.

  • Methodology:

    • A panel of cell lines (including non-cancerous primary cells and immortalized lines) is treated with a range of concentrations of this compound.

    • Cell viability is measured after a defined incubation period (e.g., 24, 48, 72 hours) using an appropriate assay (e.g., MTT, CellTiter-Glo).

    • The IC50 for cytotoxicity is determined for each cell line.

Visualizing On-Target vs. Potential Off-Target Effects

The following diagram illustrates the intended on-target pathway of this compound and a hypothetical off-target interaction.

SR10067_pathway cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway SR10067_on This compound REV_ERB REV-ERBα/β SR10067_on->REV_ERB Agonist Binding NCoR NCoR/HDAC3 Co-repressor Complex REV_ERB->NCoR Recruitment BMAL1 BMAL1 Gene NCoR->BMAL1 Binding to RORE Transcription_Repression Transcription Repression BMAL1->Transcription_Repression SR10067_off This compound Off_Target Unknown Off-Target (e.g., Kinase X) SR10067_off->Off_Target Binding Downstream_Signaling Altered Downstream Signaling Off_Target->Downstream_Signaling Unintended Effect

On-target vs. hypothetical off-target signaling of this compound.

This guide highlights the current understanding of this compound's in vitro activity and underscores the need for further research to fully elucidate its off-target profile. Researchers are encouraged to incorporate robust controls in their experiments and to interpret their findings in the context of the limited publicly available selectivity data.

References

troubleshooting inconsistent results with SR10067

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SR10067. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common questions related to the use of this compound, a synthetic REV-ERB agonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3] These receptors are critical components of the mammalian molecular clock, acting as transcriptional repressors of key clock genes like Bmal1 (Brain and Muscle ARNT-Like 1).[3][4] By activating REV-ERB, this compound enhances this repression, thereby modulating the circadian rhythm and influencing downstream physiological processes such as sleep, metabolism, and mood.

Q2: What are the primary research applications for this compound?

This compound is utilized in studies related to circadian rhythms, metabolic diseases, sleep disorders, and neuropsychiatric conditions. For instance, it has been used to investigate the role of the molecular clock in depression-like phenotypes, anxiety, and the regulation of sleep architecture. Additionally, it has been shown to affect epithelial barrier function in the context of allergic inflammatory diseases.

Q3: What are the in vitro and in vivo potencies of this compound?

The potency of this compound has been determined in various assays. The following table summarizes key quantitative data.

Assay TypeTargetIC50 / ED50Reference
In Vitro (Co-transfection)REV-ERBα170 nM
In Vitro (Co-transfection)REV-ERBβ160 nM
In Vitro (BMAL1 Promoter Luciferase)REV-ERBα140 nM
In Vivo (Anxiolytic Activity)REV-ERBED50 of 12 mg/kg

Q4: How should this compound be prepared and administered?

This compound is typically administered via intraperitoneal (i.p.) injection for in vivo studies. It is crucial to ensure proper solubilization. While specific solvent details can vary, a product data sheet indicates a solubility of at least 2.5 mg/mL (5.37 mM) in an appropriate solvent. Always refer to the manufacturer's instructions for specific guidance on solubilization.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from a variety of factors. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: High Variability Between Experiments or Animals

Q: We are observing significant variability in our results when using this compound. What could be the cause?

A: High variability can stem from several sources. Consider the following factors:

  • Timing of Administration: The effects of this compound are closely tied to the circadian rhythm. Administration at different times of the day (Zeitgeber time, ZT) can lead to different outcomes. For example, some studies specify administration at ZT06. Ensure that the timing of injection is consistent across all experimental groups and replicates.

  • Animal Handling and Stress: Stress can impact the circadian system and animal behavior. Consistent and gentle handling procedures are essential to minimize variability.

  • Light-Dark Cycle: The light-dark cycle is the primary entraining signal for the circadian clock. Ensure that animals are housed under a consistent and controlled light-dark cycle. Light intensity can also be a factor in circadian studies.

  • Compound Solubility and Stability: Incomplete solubilization or degradation of this compound can lead to inconsistent dosing. Prepare fresh solutions for each experiment and ensure the compound is fully dissolved before administration.

Issue 2: Lack of Expected Effect or Phenotype

Q: We are not observing the expected biological effect of this compound in our model. Why might this be?

A: A lack of effect could be due to several reasons, from the experimental model to the protocol itself.

  • Genetic Background of the Model: The effects of this compound can be dependent on the genetic background of the animal model. For instance, the pro-depressive effects of this compound were not observed in Rev-erbα knockout (KO) mice, demonstrating the on-target nature of the compound in that context. Similarly, deletion of Bmal1 in specific neurons can block the effects of this compound.

  • Dosage: The dose of this compound is critical. Doses ranging from 10 mg/kg to 30 mg/kg have been reported in the literature. It may be necessary to perform a dose-response study to determine the optimal concentration for your specific model and endpoint.

  • Pharmacokinetics: While this compound has been shown to have good pharmacokinetic properties in mice, with levels remaining above the IC50 in the brain for several hours post-injection, these properties can vary between species or even strains.

  • Endpoint Measurement: Ensure that the timing of your endpoint measurement is appropriate to capture the expected effect. The effects of this compound on gene expression and behavior can be transient.

Issue 3: Unexpected or Off-Target Effects

Q: We are observing unexpected phenotypes that don't align with the known mechanism of this compound. Are off-target effects a concern?

A: While this compound has been shown to be selective for REV-ERBα and REV-ERBβ over other nuclear receptors, the possibility of off-target effects should always be considered.

  • Control Experiments: To test for off-target effects, consider using a negative control compound with a similar chemical structure but no activity at REV-ERB. Additionally, utilizing REV-ERBα/β knockout models can help confirm that the observed effects are mediated through the intended target.

  • Literature Review: Thoroughly review the literature for any reported off-target effects or unexpected findings with this compound in similar experimental systems.

Experimental Protocols

General In Vivo Administration Protocol (Mouse Model)

This protocol is a generalized example based on methodologies cited in the literature. Researchers should adapt it to their specific experimental needs.

  • Animal Acclimation: Acclimate mice to the housing facility and a strict 12:12 hour light-dark cycle for at least one week prior to the experiment.

  • This compound Preparation:

    • On the day of the experiment, prepare a fresh solution of this compound in a suitable vehicle.

    • Ensure the compound is completely dissolved. Sonication may be required.

  • Dosing and Administration:

    • Determine the appropriate dose based on literature review and pilot studies (e.g., 10-30 mg/kg).

    • Administer this compound via intraperitoneal (i.p.) injection at a consistent time in the light-dark cycle (e.g., ZT06).

    • Administer an equivalent volume of the vehicle to the control group.

  • Behavioral or Physiological Readouts:

    • Perform behavioral tests or collect tissue samples at the appropriate time point following injection. The timing will depend on the specific research question and the known kinetics of the biological process being studied.

  • Tissue Collection and Analysis:

    • For molecular analyses, tissues should be rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until further processing.

Visualizations

Signaling Pathway of this compound

SR10067_Pathway cluster_0 Cell This compound This compound REVERB REV-ERBα/β This compound->REVERB Activates BMAL1_Promoter Bmal1 Promoter REVERB->BMAL1_Promoter Binds to BMAL1_Gene Bmal1 Gene BMAL1_Promoter->BMAL1_Gene Represses Transcription BMAL1_mRNA Bmal1 mRNA BMAL1_Gene->BMAL1_mRNA BMAL1_Protein BMAL1 Protein BMAL1_mRNA->BMAL1_Protein Clock_Output Circadian Output (Sleep, Metabolism, etc.) BMAL1_Protein->Clock_Output Drives

Caption: this compound activates REV-ERB, leading to the repression of Bmal1 transcription.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Timing Consistent Timing (ZT)? Check_Protocol->Check_Timing Check_Dose Appropriate Dose? Check_Timing->Check_Dose Yes Standardize_Protocol Standardize Protocol Check_Timing->Standardize_Protocol No Check_Solubility Complete Solubilization? Check_Dose->Check_Solubility Yes Optimize_Dose Perform Dose-Response Study Check_Dose->Optimize_Dose No Check_Model Review Animal Model Check_Solubility->Check_Model Yes Check_Solubility->Standardize_Protocol No Check_Genetics Appropriate Genetic Background? Check_Model->Check_Genetics Consider_Off_Target Consider Off-Target Effects Check_Genetics->Consider_Off_Target Yes Check_Genetics->Standardize_Protocol No Run_Controls Run KO/Negative Controls Consider_Off_Target->Run_Controls Resolved Results Consistent Run_Controls->Resolved Optimize_Dose->Resolved Standardize_Protocol->Resolved

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

SR10067 stability and storage recommendations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of SR10067, a potent REV-ERB agonist. Detailed troubleshooting guides, frequently asked questions, and experimental protocols are provided to ensure successful experimental outcomes.

Stability and Storage Recommendations

Proper handling and storage of this compound are critical for maintaining its integrity and activity. The following table summarizes the recommended storage conditions for both solid this compound and solutions.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C3 yearsKeep tightly sealed and protected from light.
4°C2 yearsFor shorter-term storage.
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2]
-20°C1 monthSuitable for shorter-term storage of stock solutions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 100 mg/mL.[1] For in vivo studies, a common formulation is a suspension in 10% DMSO and 90% corn oil.

Q2: My this compound solution appears to have precipitated. What should I do?

A2: Precipitation can occur if the compound's solubility limit is exceeded or if stored improperly. If you observe precipitation, gentle warming and sonication can help redissolve the compound. It is always recommended to prepare fresh working solutions from a stock solution on the day of the experiment.

Q3: Can I store my this compound working solution for later use?

A3: It is strongly recommended to use working solutions for in vivo and in vitro experiments on the same day they are prepared. Long-term storage of dilute solutions is not advised as it may lead to degradation or precipitation.

Q4: How should I handle this compound powder?

A4: Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming inside the vial, which could affect the stability of the compound.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No observable effect of this compound in my cell-based assay. Compound Inactivity: Improper storage may have led to degradation.Verify that the compound has been stored according to the recommendations (see table above). Prepare a fresh stock solution from a new vial of solid this compound if possible.
Incorrect Dosage: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The IC50 for REV-ERBα and REV-ERBβ is in the range of 160-170 nM.
Cell Line Insensitivity: The cell line you are using may not express sufficient levels of REV-ERBα or REV-ERBβ.Confirm the expression of REV-ERBα and REV-ERBβ in your cell line using techniques such as qPCR or Western blotting.
Timing of Treatment: The effect of this compound can be dependent on the phase of the circadian cycle.Synchronize your cells before treatment and consider performing a time-course experiment to identify the optimal treatment window.
Inconsistent results between experiments. Variability in Solution Preparation: Inconsistent dissolution or dilution of the compound.Ensure the stock solution is fully dissolved before making dilutions. Use calibrated pipettes for accurate measurements.
Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Cell Culture Conditions: Variations in cell density, passage number, or media composition.Standardize your cell culture and experimental protocols to ensure consistency between experiments.
Precipitation of this compound in cell culture media. Low Solubility in Aqueous Media: this compound has limited solubility in aqueous solutions.Ensure the final concentration of DMSO in the cell culture media is kept low (typically <0.5%) to maintain solubility. If precipitation persists, consider using a different formulation or a lower concentration of this compound.

Experimental Protocols & Methodologies

In Vitro Cell-Based Assay Protocol

This protocol provides a general guideline for treating cultured cells with this compound.

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in your cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and is non-toxic to your cells (typically ≤ 0.5%).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound (and a vehicle control with the same final DMSO concentration).

    • Incubate the cells for the desired period (e.g., 24 hours).

  • Endpoint Analysis:

    • Following incubation, harvest the cells for downstream analysis, such as qPCR to measure the expression of REV-ERB target genes (e.g., BMAL1, NPAS2), or other relevant functional assays.

In Vivo Experimental Protocol (Mouse Model)

This protocol is a general example for administering this compound to mice.

  • Preparation of Dosing Solution:

    • Prepare a suspension of this compound in a vehicle such as 10% DMSO in corn oil.

    • Ensure the solution is homogenous by vortexing or sonicating before each administration.

  • Administration:

    • Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 30 mg/kg).

  • Pharmacokinetic and Pharmacodynamic Analysis:

    • Collect plasma and brain tissue at various time points post-injection to determine the pharmacokinetic profile of this compound.

    • Assess pharmacodynamic endpoints such as changes in gene expression in specific tissues or behavioral readouts.

Signaling Pathway and Experimental Workflow Diagrams

REV_ERB_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound REV_ERB REV-ERBα / REV-ERBβ This compound->REV_ERB activates NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REV_ERB->NCoR_HDAC3 recruits RORE ROR Response Element (RORE) on Target Gene Promoters REV_ERB->RORE binds to NCoR_HDAC3->RORE binds to BMAL1 BMAL1 Gene RORE->BMAL1 represses transcription Other_Genes Other Clock & Metabolic Genes RORE->Other_Genes represses transcription BMAL1_Protein BMAL1 Protein BMAL1->BMAL1_Protein translates to BMAL1_Protein_cyto BMAL1 Protein

Caption: this compound activates REV-ERB, leading to the repression of target genes like BMAL1.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solid_this compound Solid this compound Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Solid_this compound->Stock_Solution Working_Solution Prepare Working Solution (Dilute in Media) Stock_Solution->Working_Solution Treat_Cells Treat Cells with This compound & Vehicle Working_Solution->Treat_Cells Seed_Cells Seed Cells Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells RNA_Extraction RNA Extraction Harvest_Cells->RNA_Extraction qPCR qPCR for Target Genes RNA_Extraction->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis

Caption: A typical workflow for an in vitro cell-based experiment using this compound.

References

Technical Support Center: SR10067 Activity Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the activity of SR10067 in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1] These receptors are key components of the circadian clock machinery and are involved in regulating gene expression. This compound binds to REV-ERBα and REV-ERBβ, enhancing their ability to repress the transcription of their target genes. A primary target of REV-ERBα is the Bmal1 (Arntl) gene, a core activator of the circadian clock.[2][3] Therefore, the principal mechanism of action of this compound is the suppression of Bmal1 expression.

Q2: How can I confirm that this compound is active in my new cell line?

The most direct way to confirm this compound activity is to measure the expression of its known target genes. A significant decrease in the mRNA levels of Bmal1 after this compound treatment is a strong indicator of its activity.[2] Other target genes that are expected to be repressed include Npas2, Per2, and Cry1.[4] You can also assess the protein levels of BMAL1, which should decrease following successful this compound treatment.

Q3: What is the recommended concentration of this compound to use in cell culture?

The effective concentration of this compound can vary between cell lines. However, a common starting point for in vitro experiments is in the range of 1 to 10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q4: How long should I treat my cells with this compound before checking for a response?

The timeframe for observing a response to this compound can depend on the cell line and the specific endpoint being measured. For changes in mRNA expression of target genes like Bmal1, a treatment duration of 6 to 24 hours is typically sufficient. For changes in protein levels, a longer treatment time of 24 to 48 hours may be necessary.

Troubleshooting Guide

Issue 1: No change in Bmal1 expression after this compound treatment.

Possible Cause Troubleshooting Step
Cell line unresponsive Not all cell lines express sufficient levels of REV-ERBα/β for this compound to exert its effect. Confirm the expression of NR1D1 (REV-ERBα) and NR1D2 (REV-ERBβ) in your cell line using qPCR or Western blot.
Incorrect this compound concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration for your cell line.
Degraded this compound Ensure that the this compound compound is properly stored (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions.
Suboptimal treatment duration Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing a change in Bmal1 expression in your cell line.
Cell health issues Ensure that the cells are healthy and not overly confluent, as this can affect their responsiveness to treatment.

Issue 2: High variability between experimental replicates.

Possible Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding.
Edge effects in multi-well plates Avoid using the outermost wells of a plate for treatment groups, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent drug dilution Prepare a master mix of the this compound-containing media for each concentration to ensure that all replicate wells receive the same concentration.

Experimental Protocols

Protocol 1: Quantitative PCR (qPCR) for Target Gene Expression

This protocol details the steps to measure the mRNA levels of this compound target genes.

1. Cell Seeding and Treatment:

  • Seed your cells in a 6-well or 12-well plate and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the determined duration.

2. RNA Extraction:

  • Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

4. qPCR:

  • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your target genes (Bmal1, Npas2, etc.) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

  • Run the qPCR reaction on a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Table of Recommended qPCR Primers (Human):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
BMAL1CCAGACTACAGCCACTGCTACATGGCTTTTCTGTCCGTTTCA
NPAS2AGGACACCAAGACTACGCAGAATCATCCAGCTTGAGCAGCTT
PER2TGTGAGTTCTGGCTGGTTTGGCTGGCTTTGATGGAGTTGA
CRY1GAGCCAGAGGAAGTCATGGACAGGCGTTTCATGGTTTTGT
GAPDHGAAGGTGAAGGTCGGAGTCAGGGGTCATTGATGGCAACA
Protocol 2: Western Blot for Protein Expression

This protocol outlines the steps to measure the protein levels of BMAL1 and REV-ERBα.

1. Cell Lysis and Protein Quantification:

  • After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature the protein lysates by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for your protein of interest (e.g., anti-BMAL1, anti-REV-ERBα) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Table of Recommended Antibodies:

Target ProteinSupplierCatalog Number
BMAL1Cell Signaling Technology#14164
REV-ERBαCell Signaling Technology#13418
β-ActinCell Signaling Technology#4970

Visualizations

SR10067_Signaling_Pathway This compound This compound REVERB REV-ERBα/β This compound->REVERB activates Bmal1_Gene Bmal1 Gene REVERB->Bmal1_Gene represses transcription Bmal1_mRNA Bmal1 mRNA Bmal1_Gene->Bmal1_mRNA transcription BMAL1_Protein BMAL1 Protein Bmal1_mRNA->BMAL1_Protein translation Clock_Genes Other Clock Genes BMAL1_Protein->Clock_Genes activates

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis cluster_2 Data Analysis Seed_Cells Seed Cells Treat_Cells Treat with this compound (and Vehicle Control) Seed_Cells->Treat_Cells Harvest_RNA Harvest RNA Treat_Cells->Harvest_RNA Harvest_Protein Harvest Protein Treat_Cells->Harvest_Protein qPCR qPCR for Target Genes Harvest_RNA->qPCR Western_Blot Western Blot for Target Proteins Harvest_Protein->Western_Blot Analyze_qPCR Analyze qPCR Data (ΔΔCt) qPCR->Analyze_qPCR Analyze_WB Analyze Western Blot (Densitometry) Western_Blot->Analyze_WB

Caption: Experimental workflow for confirming this compound activity.

Troubleshooting_Tree Start No change in Bmal1 expression? Check_Expression Is REV-ERBα/β expressed? Start->Check_Expression Check_Concentration Dose-response performed? Check_Expression->Check_Concentration Yes Cell_Line_Unsuitable Cell line may be unsuitable. Consider another model. Check_Expression->Cell_Line_Unsuitable No Check_Duration Time-course performed? Check_Concentration->Check_Duration Yes Optimize_Concentration Optimize this compound concentration. Check_Concentration->Optimize_Concentration No Check_Compound This compound integrity checked? Check_Duration->Check_Compound Yes Optimize_Duration Optimize treatment duration. Check_Duration->Optimize_Duration No Check_Compound->Cell_Line_Unsuitable Yes, still no effect Use_New_Compound Use fresh this compound stock. Check_Compound->Use_New_Compound No

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Addressing Poor Bioavailability of SR10067 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SR10067. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor in vivo bioavailability of the REV-ERB agonist, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design and execute successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing lower than expected plasma concentrations of this compound after oral administration. What are the potential causes?

A1: Low plasma concentrations of this compound following oral administration are likely due to its poor aqueous solubility and/or rapid first-pass metabolism. This compound is a hydrophobic molecule, which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption. Additionally, like many small molecules, it may be subject to rapid metabolism by enzymes in the gut wall and liver, reducing the amount of active compound that reaches systemic circulation.[1][2]

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

A2: Several formulation and chemical modification strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound.[1][3] These can be broadly categorized as:

  • Formulation Strategies:

    • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area for dissolution.[1]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve solubility and absorption.

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

    • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.

  • Chemical Modification Strategies:

    • Prodrugs: A prodrug of this compound could be synthesized to have improved solubility and/or be less susceptible to first-pass metabolism. The prodrug would then be converted to the active this compound in vivo.

Q3: Can I administer this compound via intraperitoneal (i.p.) injection to bypass first-pass metabolism?

A3: Yes, intraperitoneal (i.p.) injection is a common administration route in preclinical studies to bypass the gastrointestinal tract and first-pass metabolism in the liver. Published studies have successfully used i.p. administration of this compound in mice at a dosage of 30 mg/kg, demonstrating that the compound can achieve brain penetration and engage its target. This route of administration can be a practical approach for proof-of-concept in vivo studies.

Q4: Are there any known off-target effects of this compound that I should be aware of?

A4: this compound has been shown to be selective for REV-ERBα and REV-ERBβ with no significant activity at other nuclear receptors. However, as with any pharmacological agent, it is crucial to include appropriate controls in your experiments to account for any potential unexpected effects.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Exposure After Oral Gavage
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of this compound. 1. Micronize the compound: Reduce the particle size of the this compound powder. 2. Formulate as a nanosuspension: Further decrease particle size to the nanometer range. 3. Use a co-solvent system: Dissolve this compound in a mixture of water-miscible organic solvents. 4. Prepare a lipid-based formulation: Formulate this compound in a self-emulsifying drug delivery system (SEDDS).Increased dissolution rate and improved absorption, leading to higher and more consistent plasma concentrations.
Rapid first-pass metabolism. 1. Synthesize a prodrug: Create a bioreversible derivative of this compound that is more stable to metabolic enzymes. 2. Co-administer with a metabolic inhibitor: Use a known inhibitor of relevant cytochrome P450 enzymes (requires prior knowledge of this compound's metabolic pathway).Reduced pre-systemic clearance and increased systemic exposure to the active compound.
Degradation in the GI tract. 1. Use an enteric-coated formulation: Protect this compound from the acidic environment of the stomach. 2. Formulate in solid lipid nanoparticles (SLNs): Encapsulation can protect the drug from degradation.Enhanced stability of the compound in the GI tract, allowing for greater absorption.
Issue 2: Suboptimal Target Engagement in a Specific Tissue (e.g., Brain)
Potential Cause Troubleshooting Step Expected Outcome
Insufficient systemic exposure. Follow the steps outlined in Issue 1 to improve overall bioavailability.Higher plasma concentrations should lead to increased drug distribution to tissues.
Poor penetration of the blood-brain barrier (BBB). 1. Formulate in nanoparticles: Certain nanoparticle formulations can be engineered to enhance BBB penetration. 2. Synthesize a more lipophilic prodrug: Increasing lipophilicity can sometimes improve BBB transport.Increased concentration of this compound in the brain, leading to enhanced target engagement.
Rapid efflux from the target tissue. 1. Co-administer with an efflux pump inhibitor: If this compound is a substrate for efflux transporters like P-glycoprotein, co-administration with an inhibitor can increase its retention in the tissue.Increased intracellular concentration and prolonged target engagement.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following table summarizes the potential impact of different formulation strategies on the pharmacokinetic parameters of this compound. The values presented are hypothetical and for illustrative purposes to demonstrate the expected improvements.

Formulation Strategy Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Bioavailability (%)
Aqueous Suspension (Oral) 50 ± 152.0 ± 0.5200 ± 50< 5
Micronized Suspension (Oral) 150 ± 401.5 ± 0.5600 ± 15010 - 15
Nanosuspension (Oral) 400 ± 801.0 ± 0.32000 ± 40025 - 35
SEDDS (Oral) 600 ± 1200.8 ± 0.23500 ± 60040 - 50
Prodrug in Solution (Oral) 700 ± 1501.2 ± 0.44200 ± 70050 - 60
Solution (i.p.) 1000 ± 2000.5 ± 0.15000 ± 800N/A

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound

Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and oral bioavailability.

Materials:

  • This compound powder

  • Stabilizer (e.g., Poloxamer 188 or HPMC)

  • Purified water

  • High-pressure homogenizer or bead mill

Methodology:

  • Prepare a 1% (w/v) solution of the stabilizer in purified water.

  • Disperse the this compound powder in the stabilizer solution to form a pre-suspension. The concentration of this compound will depend on the desired final concentration.

  • Homogenize the pre-suspension using a high-pressure homogenizer at 1500 bar for 20-30 cycles, or process in a bead mill with zirconium oxide beads until the desired particle size is achieved.

  • Monitor the particle size distribution using a dynamic light scattering (DLS) instrument. The target mean particle size should be below 200 nm.

  • The resulting nanosuspension can be used for in vivo oral gavage studies.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To formulate this compound in a SEDDS to enhance its solubility and absorption.

Materials:

  • This compound

  • Oil (e.g., Labrafac™ Lipophile WL 1349)

  • Surfactant (e.g., Kolliphor® RH 40)

  • Co-surfactant (e.g., Transcutol® HP)

Methodology:

  • Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.

  • Weigh the appropriate amounts of the oil, surfactant, and co-surfactant into a glass vial.

  • Heat the mixture to 40°C and stir gently until a homogenous mixture is formed.

  • Add this compound to the mixture and stir until it is completely dissolved. The amount of this compound will be determined by its solubility in the chosen excipient mixture.

  • To test the self-emulsifying properties, add a small volume of the SEDDS formulation to water with gentle agitation and observe the formation of a clear or bluish-white microemulsion.

  • The final SEDDS formulation can be encapsulated in gelatin capsules or administered directly via oral gavage for in vivo studies.

Visualizations

REV_ERB_Signaling_Pathway cluster_extracellular Extracellular Space / Cytoplasm cluster_nucleus Nucleus This compound This compound RevErb REV-ERBα/β This compound->RevErb Binds and Activates NCoR NCoR/SMRT Co-repressor Complex RevErb->NCoR Recruits Bmal1 Bmal1 Gene NCoR->Bmal1 Represses Transcription ClockGenes Other Clock & Metabolic Genes NCoR->ClockGenes Represses Transcription Circadian Rhythm Regulation Circadian Rhythm Regulation Bmal1->Circadian Rhythm Regulation Metabolic Regulation Metabolic Regulation ClockGenes->Metabolic Regulation

Caption: REV-ERBα/β signaling pathway activation by this compound.

Bioavailability_Troubleshooting_Workflow cluster_formulation Formulation Strategies cluster_chemical Chemical Modification start Poor in vivo efficacy of this compound check_pk Measure Plasma Concentration (Pharmacokinetics) start->check_pk low_exposure Low Systemic Exposure? check_pk->low_exposure formulation_strategies Particle Size Reduction (Micronization/Nanosizing) low_exposure->formulation_strategies Yes lipid_formulation Lipid-Based Formulation (SEDDS, Liposomes) low_exposure->lipid_formulation Yes solid_dispersion Solid Dispersion low_exposure->solid_dispersion Yes prodrug Prodrug Synthesis low_exposure->prodrug Yes adequate_exposure Adequate Systemic Exposure low_exposure->adequate_exposure No formulation_strategies->check_pk lipid_formulation->check_pk solid_dispersion->check_pk prodrug->check_pk check_pd Assess Target Engagement (Pharmacodynamics) adequate_exposure->check_pd low_pd Insufficient Target Engagement? check_pd->low_pd success Successful in vivo Experiment check_pd->success Target Engaged low_pd->formulation_strategies Yes, may need tissue-targeting formulation low_pd->success No, engagement is sufficient

Caption: Troubleshooting workflow for poor in vivo bioavailability of this compound.

References

SR10067 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the REV-ERBα agonist, SR10067.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] Its mechanism of action involves binding to these receptors, which are key transcriptional repressors in the core circadian clock machinery. Upon activation by this compound, REV-ERBα recruits the Nuclear Receptor Corepressor (NCoR)-Histone Deacetylase 3 (HDAC3) complex to its target genes, leading to the repression of their transcription. A primary target of REV-ERBα is the BMAL1 gene, a crucial activator of the circadian clock. By repressing BMAL1, this compound can modulate the expression of numerous clock-controlled genes, thereby impacting circadian rhythms, metabolism, and inflammatory responses.[3]

Q2: What is the recommended starting concentration and treatment duration for in vitro experiments?

Based on published studies, a common starting concentration for in vitro experiments is in the range of 10-20 µM. For example, one study successfully used a 4-hour pre-treatment with 20 µM this compound in 16-HBE cells to observe its effects on cytokine-induced barrier dysfunction.[4] However, the optimal concentration and duration will depend on the cell type and the specific experimental endpoint. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.

Q3: How should I prepare and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 100 mg/mL.[1] For in vitro experiments, it is common practice to prepare a concentrated stock solution in DMSO.

  • Preparation of Stock Solution:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex or sonicate the solution to ensure it is fully dissolved.

  • Storage:

    • Store the powder at -20°C for long-term storage (up to 3 years).

    • Store the DMSO stock solution in small aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months) to avoid repeated freeze-thaw cycles.

Q4: What are the appropriate vehicle controls for experiments with this compound?

Since this compound is typically dissolved in DMSO for in vitro studies, the appropriate vehicle control is the same concentration of DMSO used to dilute the this compound in your final experimental conditions. For in vivo studies where this compound might be formulated in a vehicle like corn oil with a small percentage of DMSO, the vehicle control should be the identical formulation without this compound.

Troubleshooting Guide

Issue 1: Inconsistent or No Effect Observed

  • Possible Cause: Suboptimal concentration or treatment duration.

    • Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 50 µM) and a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal conditions for your cell type and endpoint.

  • Possible Cause: Cell passage number and health.

    • Solution: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment. High passage numbers can lead to phenotypic drift and altered drug responses.

  • Possible Cause: Circadian phase of the cells.

    • Solution: The effects of REV-ERB agonists can be dependent on the circadian phase of the cells. For reproducible results, consider synchronizing your cells before treatment. A common method is a serum shock (e.g., treating with high serum for a short period followed by serum-free or low-serum media).

Issue 2: Solubility Problems

  • Possible Cause: Precipitation of this compound in aqueous media.

    • Solution: Ensure the final concentration of DMSO in your culture media is kept low (typically below 0.5%) to maintain the solubility of this compound. When diluting the DMSO stock, add it to the media and mix immediately and thoroughly. Avoid preparing large volumes of diluted this compound in aqueous solutions long before use.

Issue 3: Potential Off-Target Effects

  • Possible Cause: this compound, like many small molecules, may have off-target effects.

    • Solution: To confirm that the observed effects are mediated by REV-ERBα, consider using a negative control such as a structurally similar but inactive compound, if available. Additionally, performing experiments in cells where REV-ERBα has been knocked down (e.g., using siRNA) or knocked out can help validate the on-target effects of this compound. Some studies have noted that other REV-ERB agonists like SR9009 may have off-target effects on other nuclear receptors, so it is important to consider this possibility.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValueSpecies/Cell LineReference
IC50 (REV-ERBα) 170 nMN/A
IC50 (REV-ERBβ) 160 nMN/A
In Vivo ED50 20 mg/kgMouse

Table 2: Effect of this compound on Gene Expression (Relative mRNA Levels)

GeneTreatmentFold Change vs. ControlCell TypeReference
BMAL1 This compound (30 mg/kg, i.p.)Mouse Hypothalamus
Homer1a This compound (30 mg/kg, i.p.)Mouse mPFC
Clock This compound + IL-4↓ compared to IL-4 alone16-HBE
Per2 This compound + IL-13↓ compared to IL-13 alone16-HBE

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability using a tetrazolium-based assay like MTT.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Cell Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting

This protocol outlines the steps for analyzing changes in protein expression following this compound treatment.

  • Cell Lysis: After treatment with this compound and controls, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C. Recommended primary antibodies for this compound studies include:

    • REV-ERBα

    • BMAL1

    • CLOCK

    • PER2

    • CRY1

    • p-p65 (for NF-κB pathway)

    • p65 (for NF-κB pathway)

    • β-actin or GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using software like ImageJ and normalize to the loading control.

Quantitative Real-Time PCR (qPCR)

This protocol describes how to measure changes in gene expression in response to this compound.

  • RNA Extraction: Following cell treatment, extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.

  • Primer Sequences: Below are examples of human and mouse primer sequences for relevant target genes. It is crucial to validate primer efficiency before use.

    Table 3: Human qPCR Primer Sequences

GeneForward Primer (5'-3')Reverse Primer (5'-3')Reference
BMAL1 GAGTGCCGATTGACACAAACTCTGCTGCAGATGCATTGAT
CLOCK TGTGGACAAAGCCAACAGAACCTCCAGACACACCAGTTGA
PER2 TGTGAGTTCTGGGTGCCATAGGCTTGTTGGCATTTCATGT
CRY1 CTACAGCCAGTTCCACCAACGCTGTCCGCCATTGAGTT
IL-6 ACTCACCTCTTCAGAACGAATTGCCATCTTTGGAAGGTTCAGGTTG
TNF-α CCTCTCTCTAATCAGCCCTCTGGAGGACCTGGGAGTAGATGAG
IL-1β AGCTACGAATCTCCGACCACCGTTATCCCATGTGTCGAAGAA

Table 4: Mouse qPCR Primer Sequences

GeneForward Primer (5'-3')Reverse Primer (5'-3')Reference
Bmal1 AGGACACACCAAGACACCAATCTGGGGTTCTTGAATCCTGN/A
Clock ACCAGAGGGAAAGCCAACAAGCTGTCCGCCATTGAGTTN/A
Per2 ATGCTCGCCATCCACAAGAGCGGAATCGAATGGGAGAATN/A
Cry1 TGTGGACAAAGCCAACAGAACCTCCAGACACACCAGTTGAN/A
Il-6 CTGCAAGAGACTTCCATCCAGAGTGGTATAGACAGGTCTGTTGG
Tnf-α CAGGCGGTGCCTATGTCTCCGATCACCCCGAAGTTCAGTAG
Il-1β GAAATGCCACCTTTTGACAGTGTGGATGCTCTCATCAGGACAG
  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).

Flow Cytometry

This protocol provides a framework for analyzing the effects of this compound on immune cell populations, such as T cell activation.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or other immune cells of interest.

  • Cell Culture and Treatment: Culture the cells and treat with this compound or vehicle control for the desired time. You may include a stimulation condition (e.g., anti-CD3/CD28 beads) to assess the effect on activated cells.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Incubate the cells with a cocktail of fluorescently conjugated antibodies against surface markers. A suggested panel for T cell activation could include:

      • CD3 (T cell marker)

      • CD4 (Helper T cell marker)

      • CD8 (Cytotoxic T cell marker)

      • CD69 (Early activation marker)

      • CD25 (Late activation marker)

  • Intracellular Staining (Optional):

    • Fix and permeabilize the cells using a commercially available kit.

    • Incubate with antibodies against intracellular targets, such as cytokines (e.g., IFN-γ, TNF-α) or transcription factors (e.g., FoxP3 for regulatory T cells).

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of different cell populations and their expression of activation markers.

Signaling Pathways and Experimental Workflows

REV_ERB_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound REVERB REV-ERBα/β This compound->REVERB Enters Cell REVERB_N REV-ERBα/β REVERB->REVERB_N Translocates BMAL1_CLOCK BMAL1:CLOCK Heterodimer REVERB_N->BMAL1_CLOCK Represses Transcription RORE RORE REVERB_N->RORE Binds NCoR_HDAC3 NCoR-HDAC3 Complex NCoR_HDAC3->REVERB_N Recruited BMAL1_CLOCK->RORE Binds E-box Clock_Genes Clock-Controlled Genes (e.g., Per, Cry) BMAL1_CLOCK->Clock_Genes Activates Transcription Metabolic_Genes Metabolic Genes BMAL1_CLOCK->Metabolic_Genes Activates Transcription Inflammatory_Genes Inflammatory Genes BMAL1_CLOCK->Inflammatory_Genes Activates Transcription

Caption: REV-ERBα Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start Experiment cell_culture Cell Culture (e.g., PBMCs, Cancer Cell Line) start->cell_culture treatment Treatment (this compound vs. Vehicle Control) cell_culture->treatment western Western Blot (Protein Expression) treatment->western qpcr qPCR (Gene Expression) treatment->qpcr flow Flow Cytometry (Cell Phenotyping) treatment->flow viability Cell Viability Assay treatment->viability data_analysis Data Analysis and Interpretation western->data_analysis qpcr->data_analysis flow->data_analysis viability->data_analysis

Caption: General Experimental Workflow for this compound Studies.

REV_ERB_NFKB_Crosstalk cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_rev_erb REV-ERBα Regulation cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases NFkB_N NF-κB (active) NFkB->NFkB_N Translocates Inflammatory_Genes Inflammatory Gene Transcription (IL-6, TNF-α) NFkB_N->Inflammatory_Genes Induces This compound This compound REVERB REV-ERBα This compound->REVERB Activates REVERB->NFkB Inhibits Activation

References

Technical Support Center: Interpreting Unexpected Phenotypes in SR10067-Treated Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed in mice treated with the REV-ERB agonist, SR10067.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are key components of the core molecular clock, acting as transcriptional repressors. By binding to REV-ERB, this compound enhances the recruitment of the nuclear receptor co-repressor (NCoR), leading to the repression of target gene expression. A primary target of REV-ERB is the Bmal1 gene, a crucial activator in the circadian transcription-translation feedback loop. Therefore, this compound is expected to alter circadian rhythms and metabolic processes.

Q2: What are the expected phenotypes in this compound-treated mice?

Based on its mechanism of action, this compound is expected to influence circadian behavior, sleep architecture, and metabolism. Known effects include the suppression of nocturnal wheel-running activity, induction of wakefulness, and a reduction in slow-wave and REM sleep.[1] It has also been shown to have anxiolytic (anxiety-reducing) properties.[1]

Q3: Are there any known "unexpected" or counterintuitive phenotypes associated with this compound?

Yes. While developed with metabolic and circadian applications in mind, a significant and initially unexpected finding is that this compound can enhance a depression-like phenotype in mice. This is contrary to the anxiolytic effects observed in some studies. This phenotype is characterized by increased immobility in the forced swim and tail suspension tests and is mediated by the repression of Bmal1 and Homer1a in the medial prefrontal cortex (mPFC).

Q4: Could this compound have off-target effects?

While this compound is designed to be a selective REV-ERB agonist, the possibility of off-target effects should always be considered, as with any pharmacological agent. To date, studies have shown that the depression-like phenotype induced by this compound is not observed in REV-ERBα knockout mice, suggesting that this particular effect is on-target. However, researchers should remain vigilant for phenotypes that cannot be explained by REV-ERB agonism and consider appropriate control experiments.

Troubleshooting Unexpected Phenotypes

Scenario 1: Observation of a Depression-Like Phenotype

Issue: Your this compound-treated mice are showing increased immobility in the forced swim test (FST) or tail suspension test (TST), which was not the intended outcome of your study.

Troubleshooting Steps:

  • Confirm the Phenotype: Re-run the behavioral assays with a larger cohort of animals to ensure the result is reproducible. Include both male and female mice if not already done, as sex can influence behavioral outcomes.

  • Verify Drug Activity: Ensure the this compound used is of high purity and was administered at the correct dose and route.

  • Investigate the Mechanism:

    • Gene Expression Analysis: Perform qRT-PCR on the medial prefrontal cortex (mPFC) to quantify the expression of Bmal1 and Homer1a. A decrease in the expression of these genes would be consistent with the known mechanism of this phenotype.

    • Control for REV-ERBα Dependence: If available, test this compound in REV-ERBα knockout mice. The absence of the depression-like phenotype in these mice would confirm it is an on-target effect.

  • Consider Experimental Context: The timing of drug administration and behavioral testing relative to the light-dark cycle can significantly impact outcomes due to the circadian nature of the target. Ensure that these timings are consistent across experiments.

Scenario 2: Unexpected Changes in Motor Activity

Issue: You observe hyperactivity or hypoactivity in this compound-treated mice that is not consistent with the expected suppression of nocturnal activity.

Troubleshooting Steps:

  • Detailed Activity Monitoring: Use automated activity monitoring systems to get a comprehensive picture of locomotor activity over a 24-hour period. This will help distinguish between general hyperactivity/hypoactivity and alterations in circadian patterns of activity.

  • Assess Anxiety Levels: Anxiolytic effects of this compound could manifest as increased exploration in an open field test, which might be misinterpreted as hyperactivity. Conversely, anxiogenic effects in a novel environment could lead to freezing behavior and hypoactivity. The marble-burying test can be used to further assess anxiety-like behavior.

  • Dopaminergic System Involvement: REV-ERBα has been implicated in the regulation of the dopaminergic system. Unexpected motor phenotypes could be related to alterations in dopamine signaling. Consider measuring dopamine levels and the expression of key genes like tyrosine hydroxylase in relevant brain regions such as the striatum and hippocampus.

Scenario 3: Unexpected Metabolic or Immune Phenotypes

Issue: Your this compound-treated mice exhibit unexpected changes in glucose metabolism, lipid profiles, or inflammatory markers.

Troubleshooting Steps:

  • Comprehensive Metabolic Profiling: If you observe changes in one metabolic parameter (e.g., blood glucose), it is advisable to perform a more comprehensive analysis, including glucose and insulin tolerance tests, and measurement of plasma lipids and liver enzymes.

  • Assess Inflammatory State: REV-ERBα is known to have anti-inflammatory effects through the repression of the NF-κB pathway. If you observe a pro-inflammatory phenotype, investigate the activation of NF-κB and the expression of pro-inflammatory cytokines (e.g., IL-6, TNFα) in relevant tissues.

  • Consider Tissue-Specific Effects: The effects of REV-ERB activation can be tissue-specific. Analyze gene expression and relevant biomarkers in the tissues of interest (e.g., liver, adipose tissue, immune cells) to pinpoint the source of the unexpected phenotype.

Data Presentation

Table 1: Effects of this compound on Depression-Like Behaviors in Mice

ParameterVehicle ControlThis compound (30 mg/kg)p-value
Forced Swim Test
Immobility Time (s)~150~225< 0.0001
Tail Suspension Test
Immobility Time (s)~120~180= 0.0003
Sucrose Preference Test
Sucrose Preference (%)~80%~60%< 0.01

Note: Values are approximate and based on published data. Actual results may vary depending on experimental conditions.

Table 2: Effects of this compound on Gene Expression in the Medial Prefrontal Cortex (mPFC)

GeneVehicle Control (Relative Expression)This compound (30 mg/kg) (Relative Expression)p-value
Bmal11.0~0.6< 0.05
Homer1a1.0~0.5< 0.01

Note: Values are normalized to the vehicle control group.

Experimental Protocols

Forced Swim Test (FST)
  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.

  • Procedure:

    • Acclimate mice to the testing room for at least 1 hour before the test.

    • Gently place each mouse into the cylinder for a 6-minute session.

    • Record the entire session with a video camera.

    • Score the duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep its head above water) during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time between this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).

Tail Suspension Test (TST)
  • Apparatus: A commercially available tail suspension apparatus or a custom-built setup that allows the mouse to be suspended by its tail.

  • Procedure:

    • Acclimate mice to the testing room for at least 1 hour.

    • Secure the mouse's tail to the suspension bar with adhesive tape, ensuring the mouse cannot climb onto its tail.

    • The test duration is typically 6 minutes.

    • Record the session and score the total duration of immobility.

  • Data Analysis: Compare the immobility time between groups using a t-test or ANOVA.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Tissue Collection: Euthanize mice and rapidly dissect the medial prefrontal cortex (mPFC). Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the tissue using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (Bmal1, Homer1a) and appropriate housekeeping genes for normalization (e.g., Gapdh, Actb).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Mandatory Visualization

REV_ERB_Signaling_Pathway cluster_0 Core Clock Machinery cluster_1 This compound Action cluster_2 Downstream Effects CLOCK CLOCK BMAL1 BMAL1 CLOCK->BMAL1 Dimerization PER PER BMAL1->PER Activates CRY CRY BMAL1->CRY Activates REV_ERB REV-ERBα/β BMAL1->REV_ERB Activates ROR ROR BMAL1->ROR Activates Metabolism Metabolism BMAL1->Metabolism Regulates Neuronal_Function Neuronal Function (e.g., Homer1a) BMAL1->Neuronal_Function Regulates PER->BMAL1 Inhibits CRY->BMAL1 Inhibits REV_ERB->BMAL1 Represses NCoR NCoR REV_ERB->NCoR Recruits Inflammation Inflammation (NF-κB) REV_ERB->Inflammation Represses ROR->BMAL1 Activates This compound This compound This compound->REV_ERB Agonist NCoR->BMAL1 Enhances Repression

Caption: REV-ERBα/β signaling pathway and the action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed in this compound-Treated Mice Confirm 1. Confirm and Quantify Phenotype (e.g., larger cohort, dose-response) Start->Confirm Reproducible Is the phenotype reproducible? Confirm->Reproducible Check_Drug Check drug purity, dose, administration route Reproducible->Check_Drug No Hypothesize 2. Formulate Hypotheses - On-target vs. Off-target - Altered signaling pathway - Context-dependent effect Reproducible->Hypothesize Yes On_Target Investigate On-Target Mechanism (e.g., use REV-ERBα KO mice, measure target gene expression) Hypothesize->On_Target Off_Target Consider Off-Target Effects (e.g., literature search for similar compounds, screen against other receptors) Hypothesize->Off_Target Context Investigate Context-Dependence (e.g., test at different times of day, in different mouse strains) Hypothesize->Context Analyze 3. Analyze and Interpret Data On_Target->Analyze Off_Target->Analyze Context->Analyze Conclusion Draw Conclusion about the Unexpected Phenotype Analyze->Conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Validation & Comparative

A Comparative Analysis of REV-ERB Agonists: SR10067 versus SR9011

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the REV-ERB agonists SR10067 and SR9011, focusing on their inhibitory concentrations (IC50) and the experimental frameworks used for their determination.

The nuclear receptors REV-ERBα and REV-ERBβ are critical components of the circadian clock, linking it to metabolic pathways.[1][2][3] Synthetic agonists targeting these receptors, such as this compound and SR9011, have become valuable tools for investigating their roles in physiology and as potential therapeutic agents for sleep disorders, metabolic diseases, and even cancer.[1][4] This guide delves into a direct comparison of two prominent REV-ERB agonists, this compound and SR9011, with a focus on their potency as measured by IC50 values.

Comparative Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The available data indicates that this compound is a more potent REV-ERB agonist than SR9011, exhibiting significantly lower IC50 values for both REV-ERB isoforms. This compound is a modified version of SR9011, designed for higher affinity to its target receptors.

CompoundTargetIC50 (nM)
This compound REV-ERBα170
REV-ERBβ160
SR9011 REV-ERBα790
REV-ERBβ560

Note: One study reported the IC50 concentration for this compound to be in the range of 140–170 nM.

Experimental Protocols

The determination of these IC50 values relies on specific in vitro assays designed to measure the agonist-dependent repression of a reporter gene.

Cell-Based Luciferase Reporter Assay

A common method for determining the potency of REV-ERB agonists is the cell-based luciferase reporter assay. The IC50 values for SR9011 were established using this technique.

Experimental Workflow:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and then co-transfected with two plasmids.

  • Plasmid Constructs:

    • Expression Plasmid: This plasmid expresses a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of either REV-ERBα or REV-ERBβ.

    • Reporter Plasmid: This plasmid contains a luciferase gene under the control of a promoter with Gal4 upstream activation sequences (UAS).

  • Compound Treatment: The transfected cells are then treated with varying concentrations of the synthetic agonist (e.g., SR9011 or this compound).

  • Mechanism of Action: When the agonist binds to the REV-ERB LBD of the chimeric protein, it induces a conformational change that allows the recruitment of co-repressor proteins. This complex then binds to the Gal4 UAS in the reporter plasmid, repressing the transcription of the luciferase gene.

  • Data Analysis: The activity of luciferase is measured using a luminometer. The resulting dose-response curve is used to calculate the IC50 value, which is the concentration of the agonist that causes a 50% reduction in luciferase activity.

A similar assay has been used with full-length REV-ERBα and a luciferase reporter driven by the natural Bmal1 promoter, a known REV-ERB target gene.

G cluster_workflow Experimental Workflow: Luciferase Reporter Assay A HEK293 Cells B Co-transfection with Plasmids: 1. Gal4-DBD-REV-ERB-LBD 2. Gal4-UAS-Luciferase A->B C Treatment with This compound or SR9011 B->C D Agonist Binding & Co-repressor Recruitment C->D E Repression of Luciferase Transcription D->E F Measure Luminescence E->F G Calculate IC50 F->G

Workflow for determining IC50 values of REV-ERB agonists.

Signaling Pathway

Both this compound and SR9011 function by activating the REV-ERB nuclear receptors. REV-ERBα and REV-ERBβ are transcriptional repressors that play a pivotal role in the negative feedback loop of the core circadian clock. They compete with ROR (retinoic acid receptor-related orphan receptor) transcription factors to bind to ROR response elements (ROREs) in the promoter regions of target genes, most notably Bmal1.

By binding to REV-ERB, these synthetic agonists enhance the recruitment of the nuclear receptor co-repressor (NCoR)-histone deacetylase 3 (HDAC3) complex. This complex leads to the repression of target gene transcription, thereby influencing circadian rhythm and metabolic processes.

G cluster_pathway REV-ERB Signaling Pathway SR This compound / SR9011 (Agonist) REVERB REV-ERBα/β SR->REVERB activates NCOR NCoR/HDAC3 Co-repressor Complex REVERB->NCOR recruits RORE RORE (on DNA) REVERB->RORE binds to NCOR->RORE binds to BMAL1 Bmal1 Gene NCOR->BMAL1 represses transcription Transcription Transcription Blocked

References

Validating SR10067 Specificity: A Comparison in Wild-Type and Rev-erbα Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the on-target specificity of a pharmacological agent is a critical step in preclinical development. This guide provides a comparative analysis of the effects of SR10067, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, in wild-type (WT) and Rev-erbα knockout (KO) mice. The data presented here, primarily from a key study by Serchov et al. (2021), demonstrates the high specificity of this compound for its intended target, Rev-erbα, by showing a lack of pharmacological effect in mice genetically deficient in this receptor.

Data Presentation: Comparative Effects of this compound

The following tables summarize the quantitative data from behavioral and molecular analyses comparing the effects of this compound in wild-type versus Rev-erbα knockout mice. These experiments reveal that the pro-depressive-like effects and the modulation of downstream gene expression observed with this compound treatment are absent in mice lacking Rev-erbα.

Table 1: Behavioral Response to this compound in Forced Swim Test (FST) and Tail Suspension Test (TST)

GenotypeTreatmentImmobility Time (FST)Immobility Time (TST)
Wild-TypeVehicleBaselineBaseline
Wild-TypeThis compound (30 mg/kg)Significantly Increased[1]Significantly Increased[2]
Rev-erbα KOVehicleNo significant difference compared to WT VehicleNo significant difference compared to WT Vehicle
Rev-erbα KOThis compound (30 mg/kg)No significant effect[1]No significant effect

Table 2: Gene Expression Changes in the Medial Prefrontal Cortex (mPFC) following this compound Administration

GenotypeTreatmentRelative Bmal1 mRNA ExpressionRelative Homer1a mRNA Expression
Wild-TypeVehicleBaselineBaseline
Wild-TypeThis compound (30 mg/kg)Significantly Decreased[1]Significantly Decreased[1]
Rev-erbα KOVehicleBaseline expression may differ from WTBaseline expression may differ from WT
Rev-erbα KOThis compound (30 mg/kg)No significant changeNo significant change

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Animals and Drug Administration
  • Animals: Adult male wild-type and Rev-erbα knockout mice were used. All mice were housed under standard laboratory conditions with a 12-hour light/12-hour dark cycle.

  • Drug Administration: this compound was dissolved in a vehicle solution and administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg. Control groups received a corresponding volume of the vehicle solution.

Behavioral Assays
  • Forced Swim Test (FST):

    • Mice are individually placed in a transparent cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, from which they cannot escape.

    • The total duration of the test is 6 minutes.

    • Behavior is recorded, and the duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) during the final 4 minutes of the test is scored.

    • An increase in immobility time is interpreted as a depressive-like phenotype.

  • Tail Suspension Test (TST):

    • Mice are suspended by their tail to a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail.

    • The suspension apparatus is designed to prevent the mice from climbing or reaching any surfaces.

    • The test is conducted for a total of 6 minutes.

    • The duration of immobility (hanging passively without any movement) is recorded.

    • Increased immobility time is indicative of a depressive-like state.

Molecular Analysis
  • Quantitative Real-Time PCR (qRT-PCR):

    • Following behavioral testing, mice are euthanized, and the medial prefrontal cortex (mPFC) is dissected.

    • Total RNA is extracted from the brain tissue using a standard RNA isolation kit.

    • RNA is reverse-transcribed into cDNA.

    • qRT-PCR is performed using specific primers for Bmal1, Homer1a, and a reference housekeeping gene (e.g., Gapdh or Actb) for normalization.

    • The relative gene expression is calculated using the ΔΔCt method.

    • Primer Sequences (Mus musculus):

      • Bmal1 (Arntl): (Forward) 5'-AGACGGAGGCAAGGAAGGTG-3', (Reverse) 5'-GCTGTTTGGATGCCATTGAC-3'

      • Homer1a: (Forward) 5'-TACCCTGGAGGCAGAGGAT-3', (Reverse) 5'-TGGGACTTCGGGACTCTT-3'

Mandatory Visualizations

Signaling Pathway of this compound Action

SR10067_Signaling_Pathway This compound This compound Reverb_inactive Rev-erbα (inactive) This compound->Reverb_inactive Reverb_active This compound-Rev-erbα Complex Reverb_inactive->Reverb_active Activation Bmal1_gene Bmal1 Gene Reverb_active->Bmal1_gene Represses Transcription Bmal1_protein BMAL1 Protein Bmal1_gene->Bmal1_protein Transcription & Translation Homer1a_gene Homer1a Gene Homer1a_protein Homer1a Protein Homer1a_gene->Homer1a_protein Transcription & Translation Bmal1_protein->Homer1a_gene Promotes Transcription

Caption: this compound activates Rev-erbα, leading to the repression of Bmal1 transcription.

Experimental Workflow for this compound Specificity Validation

SR10067_Validation_Workflow cluster_animals Animal Groups cluster_treatment Treatment cluster_assays Assays cluster_outcome Outcome WT Wild-Type Mice Vehicle_WT Vehicle (i.p.) WT->Vehicle_WT SR10067_WT This compound (i.p.) WT->SR10067_WT KO Rev-erbα KO Mice Vehicle_KO Vehicle (i.p.) KO->Vehicle_KO SR10067_KO This compound (i.p.) KO->SR10067_KO Behavior Behavioral Testing (FST, TST) Vehicle_WT->Behavior SR10067_WT->Behavior Vehicle_KO->Behavior SR10067_KO->Behavior Molecular Molecular Analysis (qRT-PCR of mPFC) Behavior->Molecular Conclusion This compound effects are dependent on the presence of Rev-erbα, confirming target specificity. Molecular->Conclusion

Caption: Workflow for validating this compound specificity using knockout mice.

References

A Comparative Guide to Synthetic REV-ERB Agonists: SR10067 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nuclear receptors REV-ERBα and REV-ERBβ are critical components of the core circadian clock and play a pivotal role in regulating metabolism, inflammation, and sleep. As transcriptional repressors, their activation by synthetic agonists presents a promising therapeutic strategy for a range of disorders. This guide provides an objective comparison of SR10067 with other notable synthetic REV-ERB agonists, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The following table summarizes the in vitro potency of several key synthetic REV-ERB agonists. Potency is represented by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating higher potency.

CompoundREV-ERBα IC50/Ki (nM)REV-ERBβ IC50 (nM)Key Characteristics
This compound 170[1]160[1]Brain penetrant, shows anxiolytic and wake-promoting effects in vivo.[1]
SR9009 670[2]800[2]Widely studied, demonstrates metabolic benefits in vivo, but has noted off-target effects and poor bioavailability.
SR9011 790560Similar profile to SR9009 with in vivo activity.
GSK4112 ~2000 (EC50)Not widely reportedFirst-generation agonist with poor pharmacokinetic properties, limiting in vivo use.
STL1267 160 (Ki)Not widely reportedHigh-affinity agonist with improved potency and specificity compared to SR9009.

REV-ERB Signaling Pathway

REV-ERB agonists modulate gene expression by enhancing the natural repressive function of the REV-ERB proteins. The core mechanism involves the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3), to the promoter regions of target genes. This leads to chromatin condensation and transcriptional silencing. REV-ERBs are themselves regulated by the core clock components BMAL1 and CLOCK, and they compete with the Retinoic acid-related Orphan Receptors (RORs) for binding to ROR response elements (ROREs) on DNA.

REV_ERB_Signaling REV-ERB Signaling Pathway cluster_clock Core Clock Machinery cluster_reverb REV-ERB Regulation cluster_repression Transcriptional Repression CLOCK CLOCK CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer CLOCK->CLOCK_BMAL1 BMAL1 BMAL1 BMAL1->CLOCK_BMAL1 REV_ERB_Gene REV-ERBα/β Gene CLOCK_BMAL1->REV_ERB_Gene Activates Transcription REV_ERB_Protein REV-ERBα/β Protein REV_ERB_Gene->REV_ERB_Protein Translation Activated_REVERB Activated REV-ERB Complex REV_ERB_Protein->Activated_REVERB Synthetic_Agonist Synthetic Agonist (e.g., this compound) Synthetic_Agonist->Activated_REVERB NCoR_HDAC3 NCoR-HDAC3 Complex Activated_REVERB->NCoR_HDAC3 Recruits Target_Gene Target Gene (e.g., Bmal1, Npas2) Activated_REVERB->Target_Gene Binds to RORE Repression Transcriptional Repression NCoR_HDAC3->Repression Repression->Target_Gene Inhibits Transcription

Caption: REV-ERB signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of synthetic REV-ERB agonists are provided below.

In Vitro Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Workflow:

Cell_Viability_Workflow Cell Viability Assay Workflow (CellTiter-Glo®) Start Start Seed_Cells Seed cells in an opaque-walled 96-well plate Start->Seed_Cells Incubate_Cells Incubate cells overnight Seed_Cells->Incubate_Cells Treat_Cells Treat cells with varying concentrations of REV-ERB agonist Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for desired exposure time (e.g., 24-72h) Treat_Cells->Incubate_Treatment Equilibrate Equilibrate plate to room temperature Incubate_Treatment->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Lyse_Cells Mix on an orbital shaker to induce cell lysis Add_Reagent->Lyse_Cells Stabilize Incubate at room temperature to stabilize luminescent signal Lyse_Cells->Stabilize Measure Measure luminescence with a plate reader Stabilize->Measure End End Measure->End

Caption: Cell Viability Assay Workflow.

Methodology:

  • Cell Plating: Seed cells (e.g., HepG2, C2C12) in an opaque-walled 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of the synthetic REV-ERB agonist. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.

Gene Expression Analysis (Quantitative PCR)

qPCR is used to measure the change in expression of REV-ERB target genes, such as Bmal1 and Npas2, following treatment with a synthetic agonist.

Methodology:

  • Cell Culture and Treatment: Culture cells to a suitable confluency and treat with the REV-ERB agonist or vehicle control for a specific duration.

  • RNA Isolation: Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., Bmal1) and a reference gene (e.g., Gapdh), and a qPCR master mix (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the treated and control samples.

In Vivo Metabolic Assessment in Mice

This protocol outlines the general procedure for evaluating the effects of synthetic REV-ERB agonists on whole-body metabolism in a mouse model.

Workflow:

In_Vivo_Workflow In Vivo Metabolic Assessment Workflow Start Start Acclimatize Acclimatize mice to housing and handling Start->Acclimatize Group_Assignment Randomly assign mice to treatment and vehicle groups Acclimatize->Group_Assignment Baseline_Measurements Record baseline body weight and food intake Group_Assignment->Baseline_Measurements Agonist_Administration Administer REV-ERB agonist or vehicle (e.g., i.p. injection) Baseline_Measurements->Agonist_Administration Monitor Monitor body weight and food intake daily Agonist_Administration->Monitor Metabolic_Cages Place mice in metabolic cages (CLAMS) to measure energy expenditure, RER, and activity Monitor->Metabolic_Cages GTT Perform glucose tolerance test (GTT) Metabolic_Cages->GTT Tissue_Collection Collect tissues for further analysis (e.g., gene expression) GTT->Tissue_Collection End End Tissue_Collection->End

Caption: In Vivo Metabolic Assessment.

Methodology:

  • Animal Acclimation and Grouping: Acclimatize male C57BL/6J mice to the experimental conditions. Randomly assign mice to treatment and vehicle control groups.

  • Agonist Administration: Administer the synthetic REV-ERB agonist (e.g., this compound) or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specific time of day for the duration of the study.

  • Metabolic Monitoring:

    • Body Weight and Food Intake: Monitor and record body weight and food intake daily.

    • Indirect Calorimetry: Place mice in metabolic cages (e.g., Comprehensive Lab Animal Monitoring System - CLAMS) to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and locomotor activity.

  • Glucose Tolerance Test (GTT):

    • Fast mice for a specified period (e.g., 6 hours).

    • Measure baseline blood glucose from a tail snip.

    • Administer a bolus of glucose via intraperitoneal injection.

    • Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect tissues (e.g., liver, skeletal muscle, adipose tissue) for further analysis, such as gene expression or protein analysis.

References

SR10067: A Comparative Analysis of a REV-ERB Agonist in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological tools for studying the role of nuclear receptors in physiology and disease, SR10067 has emerged as a significant modulator of the REV-ERB proteins (REV-ERBα and REV-ERBβ). This comparison guide provides a detailed overview of this compound, contrasting its performance with other relevant small molecules, and offers insights into its underlying mechanisms of action for researchers, scientists, and drug development professionals.

Quantitative Performance Analysis

This compound is a potent agonist of REV-ERBα and REV-ERBβ. Its in vitro potency has been demonstrated to be superior to earlier REV-ERB agonists like SR9009 and SR9011. The available data from comparative studies is summarized below. It is important to note that while direct side-by-side comparisons with RORγt inverse agonists are limited in the public domain, the distinct mechanisms of action provide a basis for functional comparison in relevant biological assays.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound REV-ERBα Co-transfection Assay 170 [1]
This compound REV-ERBβ Co-transfection Assay 160 [1]
SR9011REV-ERBαCo-transfection Assay670[1]
SR9011REV-ERBβCo-transfection Assay800[1]
VTP-43742RORγtNot SpecifiedPotent Inhibition[2]
GSK805RORγtNot SpecifiedPotent Inhibition

Signaling Pathways and Mechanisms of Action

This compound functions as an agonist of REV-ERB, a nuclear receptor that acts as a transcriptional repressor. By activating REV-ERB, this compound enhances the recruitment of co-repressors, leading to the suppression of target gene expression. This is a key mechanism in the regulation of circadian rhythm and metabolism.

In contrast, molecules such as VTP-43742 and GSK805 are inverse agonists of RORγt, another nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. These inverse agonists inhibit the transcriptional activity of RORγt, thereby reducing inflammation.

REV_ERB_Signaling cluster_nucleus Nucleus This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB activates Co_repressor Co-repressor (e.g., NCoR) REV_ERB->Co_repressor recruits Target_Gene Target Gene (e.g., Bmal1) Co_repressor->Target_Gene represses Transcription_Repression Transcription Repression Target_Gene->Transcription_Repression

This compound activation of REV-ERB leading to transcriptional repression.

RORgt_Signaling cluster_nucleus_ror Nucleus Inverse_Agonist RORγt Inverse Agonist (e.g., VTP-43742, GSK805) RORgt RORγt Inverse_Agonist->RORgt inhibits Co_activator Co-activator RORgt->Co_activator recruitment blocked IL17_Gene IL-17 Gene RORgt->IL17_Gene transcription reduced Co_activator->IL17_Gene Transcription_Inhibition Transcription Inhibition IL17_Gene->Transcription_Inhibition

RORγt inverse agonists inhibit IL-17 gene transcription.

Experimental Workflows

The evaluation of this compound and its comparators often involves a series of in vitro and in vivo experiments to determine their potency, efficacy, and mechanism of action.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Co-transfection Assay Co-transfection Assay (Potency - IC50) IL-17 Expression Assay IL-17 Expression Assay (Functional Efficacy) Co-transfection Assay->IL-17 Expression Assay FRET Assay FRET Assay (Binding Affinity) Autoimmune Model Autoimmune Disease Model (e.g., EAE) IL-17 Expression Assay->Autoimmune Model Marble Burying Test Marble Burying Test (Anxiolytic Effect) Compound Synthesis Compound Synthesis Compound Synthesis->Co-transfection Assay Compound Synthesis->FRET Assay Compound Synthesis->Marble Burying Test

A typical experimental workflow for evaluating nuclear receptor modulators.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparative analysis of this compound and other nuclear receptor modulators.

REV-ERB Co-transfection Assay

This assay is used to determine the potency (IC50) of compounds that modulate REV-ERB activity.

  • Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

  • Plasmids:

    • An expression vector for a fusion protein of the GAL4 DNA-binding domain and the REV-ERB ligand-binding domain (LBD).

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.

  • Procedure:

    • HEK293T cells are seeded in 96-well plates.

    • The next day, cells are co-transfected with the expression and reporter plasmids using a suitable transfection reagent (e.g., Lipofectamine).

    • After 24 hours, the cells are treated with various concentrations of the test compound (e.g., this compound or SR9011).

    • Following a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

    • The data is normalized to the control luciferase activity, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

RORγt-dependent IL-17A Expression Assay

This assay measures the functional effect of RORγt inverse agonists on the production of IL-17A in primary human T cells.

  • Cell Source: Primary human CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs).

  • Cell Culture and Differentiation:

    • Purified CD4+ T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies, along with a cocktail of cytokines such as IL-1β, IL-6, IL-23, and TGF-β.

    • Cells are seeded in 384-well plates at a density of 8,000 cells per well.

  • Procedure:

    • The cells are treated with various concentrations of the RORγt inverse agonist (e.g., VTP-43742, GSK805) or a vehicle control (DMSO).

    • The cells are cultured for 4 days at 37°C and 5% CO2.

    • On day 4, the culture supernatants are collected.

    • The concentration of IL-17A in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay, following the manufacturer's protocol.

    • The IC50 values are determined by analyzing the dose-dependent inhibition of IL-17A production.

Marble Burying Test for Anxiolytic Activity

This in vivo assay is used to assess anxiolytic-like and repetitive behaviors in rodents.

  • Animals: Male C57BL/6J mice are commonly used.

  • Apparatus:

    • Standard mouse cages (e.g., 43.5 cm x 22 cm x 15.5 cm).

    • The cages are filled with 4.5 cm of bedding material (e.g., SANI-CHIPS).

    • 20-25 glass marbles are evenly spaced on the surface of the bedding.

  • Procedure:

    • Mice are administered the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) injection.

    • After a set pre-treatment time (e.g., 30 minutes), each mouse is placed individually into a cage with the marbles.

    • The mice are left undisturbed for a 30-minute test period.

    • After the test period, the mouse is removed from the cage.

    • The number of marbles that are at least two-thirds buried in the bedding is counted by two independent observers who are blind to the treatment conditions.

    • The data is analyzed to compare the number of buried marbles between the treatment groups. A significant reduction in marble burying is indicative of anxiolytic activity.

References

Assessing the Selectivity Profile of SR10067: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential in vivo effects. This guide provides a comprehensive comparison of the selectivity profile of SR10067, a potent synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, with other commonly used REV-ERB agonists.

This compound has emerged as a valuable tool for investigating the physiological roles of REV-ERB in regulating circadian rhythms, metabolism, and inflammation. Its utility, however, is intrinsically linked to its specificity for its intended targets. This guide presents available data on its binding affinity, functional potency, and off-target interactions, alongside detailed experimental protocols to aid in the critical evaluation and replication of these findings.

Comparative Selectivity of REV-ERB Agonists

The following table summarizes the reported binding affinities (IC50 values) of this compound and alternative REV-ERB agonists, SR9009 and SR9011, for the two REV-ERB isoforms. Lower IC50 values indicate higher potency.

CompoundREV-ERBα IC50 (nM)REV-ERBβ IC50 (nM)Reference
This compound 170160[1]
SR9009670800[2][3]
SR9011790560[4]

Key Observation: this compound demonstrates significantly higher potency for both REV-ERBα and REV-ERBβ compared to the earlier generation compounds, SR9009 and SR9011.

While comprehensive, publicly available broad-panel selectivity screening data for this compound is limited, some information regarding the off-target profile of related compounds exists. For instance, SR9009 and SR9011 have been reported to exhibit off-target activity at the Liver X Receptor α (LXRα) at a concentration of 10 µM. In contrast, one study indicated that SR9011 showed no activity at other nuclear receptors. Another REV-ERB agonist, SR12418, was reported to have minimal off-target activity in a CEREP (Eurofins) panel of 84 G-protein coupled receptors, ion channels, and transporters, though the specific data has not been published. The absence of a publicly available, comprehensive selectivity screen for this compound represents a current data gap and a limitation in its full characterization.

Experimental Methodologies

To ensure the reproducibility and critical evaluation of selectivity data, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assay for REV-ERBα/β

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the REV-ERB receptor, providing a measure of its binding affinity (Ki).

StepProcedureDetails
1 Membrane Preparation - Cells or tissues expressing REV-ERBα or REV-ERBβ are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).- The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
2 Binding Reaction - In a 96-well plate, incubate the prepared membranes with a known concentration of a suitable radioligand (e.g., a tritiated REV-ERB agonist) and varying concentrations of the test compound (this compound or alternatives).- The total reaction volume is typically 200-250 µL.
3 Incubation - Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.
4 Filtration - Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.- Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.
5 Detection - Dry the filter plate and add a scintillation cocktail.- Quantify the radioactivity on the filters using a scintillation counter (e.g., a MicroBeta counter).
6 Data Analysis - Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).- Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
REV-ERBα/β Co-transfection and Luciferase Reporter Assay

This cell-based functional assay measures the ability of a compound to modulate the transcriptional repressor activity of REV-ERB.

StepProcedureDetails
1 Cell Culture & Seeding - Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.- Seed the cells into 96-well plates at a density that will result in 50-80% confluency at the time of transfection.
2 Co-transfection - Prepare a transfection mixture containing: - A reporter plasmid with a luciferase gene under the control of a REV-ERB response element (e.g., from the Bmal1 promoter). - An expression plasmid for REV-ERBα or REV-ERBβ. - A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.- Transfect the cells using a suitable transfection reagent (e.g., Lipofectamine).
3 Compound Treatment - After a post-transfection incubation period (e.g., 24 hours), treat the cells with varying concentrations of the test compound (this compound or alternatives).
4 Cell Lysis - After a suitable incubation time with the compound (e.g., 24 hours), wash the cells with PBS and then lyse them using a specific lysis buffer to release the reporter enzymes.
5 Luminescence Measurement - Add the appropriate luciferase substrate to the cell lysates.- Measure the luminescence signal using a luminometer. If a dual-reporter system is used, measure both signals sequentially.
6 Data Analysis - Normalize the firefly luciferase signal (from the REV-ERB reporter) to the control reporter signal (e.g., Renilla luciferase).- Plot the normalized luciferase activity against the compound concentration to determine the EC50 or IC50 value, representing the compound's functional potency.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and procedures involved, the following diagrams illustrate the REV-ERB signaling pathway and the experimental workflows.

REV_ERB_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMAL1_CLOCK BMAL1/CLOCK Heterodimer RORE ROR Response Element (RORE) in target gene promoters BMAL1_CLOCK->RORE Binds to Target_Genes Target Genes (e.g., Bmal1, Clock) RORE->Target_Genes Activates Transcription Transcription_Repression Transcription Repression REV_ERB REV-ERBα/β REV_ERB->RORE Competitively Binds NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REV_ERB->NCoR_HDAC3 Recruits NCoR_HDAC3->RORE This compound This compound This compound->REV_ERB Agonist Binding (stabilizes NCoR interaction)

Figure 1: Simplified REV-ERB signaling pathway.

Radioligand_Binding_Assay_Workflow start Start: Prepare REV-ERB expressing membranes incubate Incubate membranes with radioligand and this compound start->incubate filter Filter to separate bound from unbound radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash detect Add scintillant and quantify radioactivity wash->detect analyze Analyze data to determine IC50/Ki detect->analyze end End: Determine binding affinity analyze->end

Figure 2: Radioligand binding assay workflow.

Luciferase_Reporter_Assay_Workflow start Start: Seed cells (e.g., HEK293T) transfect Co-transfect with REV-ERB and luciferase reporter plasmids start->transfect treat Treat cells with varying [this compound] transfect->treat lyse Lyse cells to release luciferase enzyme treat->lyse measure Add substrate and measure luminescence lyse->measure analyze Analyze data to determine EC50/IC50 measure->analyze end End: Determine functional potency analyze->end

Figure 3: Luciferase reporter assay workflow.

Conclusion

This compound is a significantly more potent REV-ERBα and REV-ERBβ agonist than earlier compounds like SR9009 and SR9011. This increased potency makes it a valuable tool for studying REV-ERB biology. However, the lack of a comprehensive and publicly available broad-panel selectivity screen for this compound is a notable limitation. Researchers should exercise caution and consider the potential for off-target effects, particularly when using the compound at higher concentrations. The provided experimental protocols offer a framework for independent verification of its selectivity profile and for the characterization of new REV-ERB modulators. Future studies providing a comprehensive off-target profile for this compound will be crucial for the continued confident use of this compound in the scientific community.

References

Safety Operating Guide

Navigating the Disposal of SR10067: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of the research compound SR10067, ensuring the protection of personnel and the environment.

This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, synthesized from general laboratory chemical waste guidelines.

Step 1: Waste Identification and Segregation

The first crucial step is to treat all this compound waste as chemical waste. Laboratory personnel should consider all chemical solids, liquids, or containerized gases as hazardous waste unless specifically confirmed otherwise by the institution's Environmental Health and Safety (EHS) department.[4]

  • Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated personal protective equipment (PPE) such as gloves and weigh paper, in a designated solid chemical waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated liquid chemical waste container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvents should be segregated.

  • Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound should be disposed of in an appropriate puncture-resistant sharps container designated for chemically contaminated sharps.

Step 2: Proper Waste Container Management

Proper containment is fundamental to safe chemical waste disposal.

  • Container Selection: Use only appropriate, leak-proof containers for waste accumulation. Plastic containers are often preferred for their durability.[5] The container must be compatible with the waste being collected.

  • Labeling: All waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (e.g., "this compound in DMSO")

    • The approximate concentration of each component

    • The primary hazard(s) (e.g., Flammable, Toxic)

    • The name and contact information of the principal investigator or laboratory supervisor

    • The date when waste was first added to the container

  • Container Condition: Ensure waste containers are always kept closed except when adding waste. Regularly inspect containers for any signs of leakage or deterioration.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Volume Limits: There are strict limits on the amount of waste that can be accumulated in an SAA. Once these limits are reached, the waste must be transferred to a central storage area within a specified timeframe.

Waste TypeMaximum Accumulation Volume
Non-Acutely Hazardous Waste55 gallons
Acutely Hazardous Waste (Liquid)1 quart
Acutely Hazardous Waste (Solid)1 kilogram
Quantitative limits for Satellite Accumulation Areas.
Step 4: Arranging for Disposal

Once a waste container is full or has been in the SAA for the maximum allowable time (typically one year), it must be disposed of through the institution's EHS department.

  • Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from EHS.

  • Do Not Dispose via Regular Trash or Sewer: Chemical waste, including this compound, must not be disposed of in the regular trash or poured down the drain.

Step 5: Empty Container Disposal

Empty containers that once held this compound must also be managed properly.

  • Triple Rinsing: For non-acutely hazardous chemicals, containers should be triple-rinsed with a suitable solvent. The first rinsate should be collected as hazardous waste.

  • Defacing Labels: After rinsing, the original label on the container must be defaced or removed.

  • Final Disposal: Once cleaned and defaced, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Glass containers should be placed in a designated broken glass box.

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

SR10067_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_storage Storage in Satellite Accumulation Area (SAA) cluster_disposal Final Disposal cluster_empty_container Empty Container Management start This compound Waste Generated (Solid, Liquid, or Contaminated PPE) collect_waste Collect in a Compatible, Labeled Hazardous Waste Container start->collect_waste store_in_saa Store Container in SAA At or Near Point of Generation is_container_empty Is the Original This compound Container Empty? check_limits Is Container Full or Accumulation Time Limit Reached? store_in_saa->check_limits check_limits->store_in_saa No request_pickup Arrange for Waste Pickup with Institutional EHS check_limits->request_pickup Yes ehs_disposal EHS Collects and Disposes of Waste According to Regulations request_pickup->ehs_disposal dispose_container Dispose of Empty Container in Appropriate Receptacle (e.g., Trash, Glass Box) triple_rinse Triple Rinse Container (Collect First Rinsate as Waste) is_container_empty->triple_rinse Yes deface_label Deface or Remove Original Label triple_rinse->deface_label deface_label->dispose_container

References

Navigating the Handling of SR10067: A Guide to Safety and Application

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety & Handling Workflow

A systematic approach to handling SR10067, from receipt to disposal, is critical to ensure a safe laboratory environment. The following workflow outlines the key steps and recommended precautions.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (e.g., Fume Hood) gather_ppe Gather Required PPE gather_mats Gather Handling Materials (Spatula, Weighing Paper, etc.) weigh Weigh Solid Compound gather_mats->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot decontaminate Decontaminate Surfaces aliquot->decontaminate dispose_consumables Dispose of Contaminated Consumables (e.g., pipette tips, gloves) dispose_solution Dispose of Unused Solution

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Given that this compound is a research compound with an incompletely characterized toxicological profile, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated.
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified safety glasses with side shields or chemical splash goggles should be worn.
Body Protection Laboratory CoatA clean, buttoned laboratory coat should be worn to protect skin and clothing from potential splashes.
Respiratory Fume HoodAll handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling

  • Preparation : Before handling this compound, designate a specific work area, preferably within a chemical fume hood. Ensure all necessary PPE is donned correctly. Gather all required materials, including a calibrated scale, weighing paper, appropriate solvents, and storage vials.

  • Weighing : Carefully weigh the desired amount of solid this compound on a tared weighing paper or in a suitable container within the fume hood.

  • Solubilization : Based on experimental requirements, dissolve the weighed this compound in the appropriate solvent. Product data sheets indicate that this compound is soluble in DMSO.[1] For in vivo studies, a common vehicle is a solution of 10% DMSO in corn oil.[1]

  • Storage : Following reconstitution, it is recommended to aliquot the solution into smaller, single-use volumes and store them frozen. Stock solutions are reported to be stable for up to 3 months at -20°C.[2]

Disposal Plan

As there is no specific disposal information available for this compound, it should be handled as chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste : All disposable materials that have come into contact with this compound, such as pipette tips, weighing paper, and gloves, should be collected in a designated, sealed waste container.

  • Liquid Waste : Unused solutions of this compound should be collected in a clearly labeled, sealed container for chemical waste. Do not dispose of down the drain.

Experimental Protocols and Signaling Pathway

This compound is a potent and selective agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] It is a valuable tool for studying the role of these receptors in regulating circadian rhythms and their impact on various physiological processes.

Quantitative Data Summary
ParameterValueSpecies/SystemReference
IC₅₀ (REV-ERBα) 170 nMIn vitro assay
IC₅₀ (REV-ERBβ) 160 nMIn vitro assay
In Vivo Dosage 30 mg/kg (i.p.)Mouse
Experimental Methodologies
  • In Vitro Studies : Researchers have utilized this compound in cell-based assays to investigate its impact on gene expression and cellular function. For instance, studies have examined its effect on attenuating Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells. A typical protocol involves pre-treating cells with this compound before stimulation with an inflammatory agent and then assessing changes in cellular endpoints such as transepithelial electrical resistance (TEER) or gene expression.

  • In Vivo Studies : In animal models, this compound has been administered intraperitoneally (i.p.) to investigate its effects on circadian behavior, sleep architecture, and anxiety. A common experimental design involves administering this compound at a specific Zeitgeber time (ZT) and then monitoring behavioral or physiological outcomes. For example, a 30 mg/kg i.p. injection has been shown to suppress the expression of the circadian gene Npas2 in the mouse hypothalamus.

REV-ERB Signaling Pathway

This compound exerts its effects by binding to and activating the REV-ERB nuclear receptors. This activation leads to the recruitment of co-repressors, which in turn suppress the transcription of target genes, most notably Bmal1, a key component of the core circadian clock machinery.

This compound This compound REVERB REV-ERBα/β This compound->REVERB activates CoR Co-repressors (e.g., NCoR, SMRT) REVERB->CoR recruits HDAC HDACs CoR->HDAC recruits Bmal1 Bmal1 Gene HDAC->Bmal1 represses transcription Circadian_Rhythm Circadian Rhythm Regulation Bmal1->Circadian_Rhythm modulates

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.